molecular formula C8H10N4Zn B3068531 zinc bis(2-methylimidazol-3-ide) CAS No. 59061-53-9

zinc bis(2-methylimidazol-3-ide)

Cat. No.: B3068531
CAS No.: 59061-53-9
M. Wt: 227.6 g/mol
InChI Key: MFLKDEMTKSVIBK-UHFFFAOYSA-N
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Description

Evolution of Porous Materials and the Emergence of Metal-Organic Frameworks (MOFs)

The use of porous materials by humanity dates back to antiquity, with early examples including charcoal for purification purposes. researchgate.net The scientific study of these materials began to formalize with the characterization of zeolites, which are microporous aluminosilicate (B74896) minerals. For decades, materials like activated carbons and zeolites were the primary adsorbents used in industrial processes for applications such as separation and catalysis. novomof.com

The landscape of porous materials was revolutionized in the 1990s with the advent of metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are a class of inorganic-organic hybrid crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govresearchgate.net This "building block" approach allows for an unprecedented level of control over the resulting structure, enabling the design of materials with tailored pore sizes, high surface areas, and specific functionalities. nih.govrsc.org This designability marked a significant departure from the more structurally limited traditional porous materials and opened up a vast new area of materials science. novomof.com

Distinguishing Characteristics of Zeolitic Imidazolate Frameworks within the MOF Landscape

Within the diverse family of MOFs, Zeolitic Imidazolate Frameworks (ZIFs) form a special subclass. rsc.orgresearchgate.net ZIFs are composed of tetrahedrally-coordinated transition metal ions (like zinc or cobalt) connected by imidazolate-based organic linkers. wikipedia.orgtaylorandfrancis.com While they are a subset of MOFs, ZIFs possess several distinguishing features:

Zeolite-like Topologies: As their name suggests, ZIFs are topologically isomorphic with zeolites. wikipedia.org This structural similarity imparts some of the beneficial properties of zeolites onto a MOF platform.

Exceptional Stability: Compared to many other MOFs, ZIFs exhibit remarkable thermal and chemical stability. wikipedia.orgnih.gov For instance, ZIF-8 is stable at temperatures up to 550°C in a nitrogen atmosphere and can maintain its crystallinity and porosity after exposure to boiling water and various organic solvents. ascensusspecialties.comnih.gov This robustness makes them suitable for applications under more demanding conditions. wikipedia.org

Hydrophobicity: A key issue with many traditional porous materials is their tendency to adsorb water, which can be detrimental in processes like CO2 capture. wikipedia.org ZIFs, particularly ZIF-8, are hydrophobic, which gives them an advantage in separating non-polar molecules from water-containing streams. wikipedia.orgmdpi.com

Tunability: While retaining zeolite-like stability, ZIFs also benefit from the tunability inherent to MOFs. By changing the metal ion or modifying the imidazolate linker, properties like pore size and chemical functionality can be precisely controlled. acs.orgnih.govberkeley.edu

FeatureActivated CarbonZeolitesGeneral MOFsZIFs
Composition Amorphous CarbonCrystalline AluminosilicatesMetal Ions + Various Organic LinkersMetal Ions (Zn, Co) + Imidazolate Linkers
Structure Disordered, wide pore size distributionOrdered, well-defined microporesHighly designable, diverse topologiesOrdered, zeolite-like topologies
Thermal Stability HighVery HighVaries, often moderateHigh to Very High wikipedia.orgascensusspecialties.com
Chemical Stability Generally high, but can be reactiveHigh in neutral/acidic, degrades in baseVaries, often sensitive to water/solventsHigh, often water-stable wikipedia.orgmdpi.com
Surface Area HighModerate to HighCan be exceptionally highHigh to Very High ascensusspecialties.commdpi.com
Tunability LimitedLimitedHighHigh acs.org

Historical Development and Pioneering Discoveries of ZIF-8

The development of ZIFs was a direct result of the foundational work on MOFs. In 2006, a significant breakthrough occurred when Omar Yaghi and his research group reported the synthesis and characterization of a series of ZIFs, including the now-iconic ZIF-8. wikipedia.org This work introduced a new class of materials that successfully merged the robust nature of zeolites with the modularity and high porosity of MOFs. wikipedia.org

ZIF-8, with its chemical formula C₈H₁₀N₄Zn, is constructed from zinc ions and 2-methylimidazolate linkers. The material demonstrated exceptional chemical resistance and thermal stability, properties that were highly sought after in the MOF community. wikipedia.org The discovery of ZIF-8 was pivotal; it not only expanded the functional range of MOFs but also provided a clear bridge between the well-established field of zeolite chemistry and the emerging science of reticular chemistry. wikipedia.org

Property Value Reference(s)
Chemical Formula C₈H₁₀N₄Zn
Molecular Weight 227.59 g/mol
Topology Sodalite (SOD) ontosight.ai
Pore Aperture 3.4 Å (0.34 nm) ascensusspecialties.commdpi.com
Pore/Cavity Size 11.6 Å (1.16 nm) ascensusspecialties.comontosight.ai
BET Surface Area ~1170 - 1947 m²/g ascensusspecialties.comacs.org
Thermal Stability Up to 550 °C ascensusspecialties.com

Theoretical Foundations for the Structural Analogy between ZIFs and Zeolites

The structural relationship between ZIFs and zeolites is not coincidental but is based on fundamental principles of geometry and chemical bonding. nih.gov The key to this analogy lies in the bond angles within their respective frameworks.

Researchers recognized that the metal-imidazole-metal (M-Im-M) linkage in frameworks made from metal ions (M) and imidazolate linkers (Im) has a strikingly similar angle, also around 145°. wikipedia.orgtaylorandfrancis.comnih.gov This geometric correspondence allows ZIFs to adopt the same tetrahedral network topologies as zeolites. wikipedia.orgresearchgate.net For example, ZIF-8, composed of ZnN₄ tetrahedra linked by 2-methylimidazole (B133640), adopts the 'sodalite' (SOD) topology, which is a classic zeolite structure. ontosight.airesearchgate.net This foundational insight enabled chemists to purposefully synthesize a new family of MOFs with the predictable and robust topologies of zeolites. nih.gov

Properties

IUPAC Name

zinc;2-methylimidazol-3-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H5N2.Zn/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLKDEMTKSVIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59061-53-9
Record name 2-Methylimidazole zinc salt
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Advanced Synthetic Methodologies for 2 Methylimidazole Zinc Salt Zif 8

Solution-Phase Synthesis Approaches for ZIF-8

Solution-phase synthesis is the most common route for producing ZIF-8, offering a high degree of control over the final product's characteristics. This approach encompasses a range of techniques, from high-temperature solvothermal methods to more sustainable room-temperature preparations.

Solvothermal and Hydrothermal Techniques for ZIF-8 Crystallization

Solvothermal and hydrothermal methods are powerful techniques for crystallizing ZIF-8, typically involving the reaction of a zinc source and 2-methylimidazole (B133640) in a sealed vessel under elevated temperature and pressure. rsc.org These methods can yield highly crystalline ZIF-8 with well-defined morphologies. acs.org

The hydrothermal method, which uses water as the solvent, is considered an environmentally friendly and cost-effective approach for producing ZIF-8 crystals. rsc.org By carefully controlling reaction parameters such as temperature and time, the size and shape of the resulting crystals can be finely tuned. rsc.org For instance, porous hydrangea-like ZIF-8 crystals can be obtained at temperatures ranging from 110 to 140 °C. acs.org However, prolonged reaction times at the same temperature can lead to a transformation from the porous hydrangea-like morphology to a rhombohedral polyhedron structure. acs.org The particle size and morphology of hydrothermally synthesized ZIF-8 crystals are highly sensitive to compositional parameters, including reagent concentration and the use of surfactants, allowing for a tunable size range from 90 nm to 4 μm. rsc.org

Solvothermal synthesis, which employs organic solvents, has also been successfully used to produce ZIF-8 with high surface areas. One study reported a surface area of 1370 m²/g, a particle size of 150-200 nm, and a pore volume of 0.51 cm³/g with a 60% yield. rsc.org Microwave-assisted solvothermal synthesis has been shown to reduce reaction times to as little as four hours. hep.com.cn

Room Temperature and Aqueous Media Preparations of ZIF-8

In a move towards more sustainable and energy-efficient processes, significant research has focused on the synthesis of ZIF-8 at room temperature and in aqueous media. researchgate.netnih.gov This approach offers several advantages, including reduced energy consumption, high product yields, smaller crystal sizes, and shorter reaction times compared to solvothermal methods. nanorh.com

The synthesis of ZIF-8 in an aqueous system at room temperature can be accomplished in a matter of minutes, a stark contrast to the hours or even days required for non-aqueous methods. researchgate.net This rapid synthesis yields ZIF-8 nanocrystals with sizes around 85 nm that exhibit excellent thermal, hydrothermal, and solvothermal stability. researchgate.net Furthermore, by adjusting the synthesis conditions, it is possible to produce pure single crystals with sizes tunable from approximately 300 nm to 3 µm, boasting high Langmuir surface areas exceeding 1800 m²/g. nih.gov

The use of additives like triethylamine (B128534) (TEA) in aqueous room temperature synthesis plays a crucial role in promoting the formation of pure phase ZIF-8, especially at low ligand-to-metal salt molar ratios. nanorh.comgoogle.com The concentration of TEA can also influence the particle size of the resulting ZIF-8. google.com Another approach involves the use of a complicated mixture of surfactants to enable ZIF-8 synthesis at room temperature in water with a stoichiometric linker-to-zinc ratio of two. americanelements.com

Control of ZIF-8 Nanocrystal Formation through Precursor Concentration Modulation

The size and morphology of ZIF-8 nanocrystals can be effectively controlled by modulating the concentration of the precursors, namely the zinc salt and the 2-methylimidazole (Hmim) ligand. This control is crucial as the particle size can influence the material's stability and adsorption properties.

The concentration of the zinc precursor has a direct impact on the final particle size. For instance, studies have shown that using different zinc salts, which possess varying reactivities, can lead to a range of crystal sizes. Reactive zinc salts like zinc nitrate (B79036), zinc sulfate, and zinc perchlorate (B79767) tend to produce smaller ZIF-8 crystals (50-200 nm), while less reactive salts such as zinc chloride and zinc acetate (B1210297) yield larger crystals (350-650 nm). The choice of zinc precursor can also influence the morphology of the synthesized ZIF-8.

The molar ratio of the ligand to the metal salt is another critical parameter. Increasing the Hmim/Zn molar ratio generally leads to a decrease in particle size. The formation of ZIF-8 involves a series of steps, starting with the formation of complexes between the ligands and Zn²⁺ cations, followed by deprotonation of the ligands and coordination to form the primary building units. The concentration of the precursors influences the rates of nucleation and growth, which in turn determine the final yield and particle size of the ZIF-8.

Precursor VariationEffect on ZIF-8Reference
Zinc Salt ReactivityHigher reactivity (e.g., Zn(NO₃)₂) leads to smaller crystals (50-200 nm). Lower reactivity (e.g., ZnCl₂) results in larger crystals (350-650 nm).
Hmim/Zn Molar RatioIncreasing the ratio generally decreases the particle size.
Precursor ConcentrationAffects nucleation and growth rates, influencing yield and particle size.

Influence of Solvent Systems on ZIF-8 Morphology, Size Distribution, and Phase Crystallinity

The choice of solvent system exerts a profound influence on the synthesis of ZIF-8, affecting its morphology, size distribution, and phase crystallinity. The properties of the solvent, such as its polarity, viscosity, and interfacial tension, play a crucial role in the crystallization process.

Different solvents can lead to vastly different outcomes. For example, while methanol (B129727) is a commonly used solvent that yields high-quality ZIF-8, other solvents like water and dimethylformamide (DMF) may not lead to the formation of the ZIF-8 phase under the same conditions. The use of a series of aliphatic alcohols and acetone (B3395972) at room temperature has been shown to produce pill-like nanocrystals with sizes ranging from 15 to 42 nm. These nanocrystals often form globular aggregates. The hydrogen bond donating ability of the solvent is a key factor governing the reaction, altering crystallization rates and nanocrystal sizes.

Mixed-solvent systems, such as methanol-water, have also been investigated as a means to control the synthesis of ZIF-8 particles. The composition of the mixed solvent can affect the ZIF-8 yield and particle size. The solvent can act as a ligand, a guest molecule, or a structure-directing agent, thereby influencing the properties of the final product.

SolventEffect on ZIF-8 SynthesisReference
MethanolCommonly used, produces high-quality ZIF-8.
WaterMay not form ZIF-8 under certain room temperature conditions without additives. Can act as a ligand, potentially reacting with the zinc ion instead of 2-methylimidazole.
Dimethylformamide (DMF)May not result in ZIF-8 formation under certain room temperature conditions.
Aliphatic Alcohols & AcetoneCan produce pill-like nanocrystals at room temperature with fast crystallization kinetics.

Role of Ligand-to-Metal Molar Ratios in ZIF-8 Synthesis

The molar ratio of the organic ligand, 2-methylimidazole (Hmim), to the zinc metal source is a critical parameter that significantly influences the physicochemical characteristics of the resulting ZIF-8 crystals. This ratio has a direct impact on the crystallinity, yield, particle size, and porosity of the synthesized material.

Generally, increasing the Hmim/Zn molar ratio leads to a decrease in the particle size of ZIF-8. At low Hmim/Zn ratios, the synthesized particles often exhibit a cubic shape, which transitions to truncated rhombic dodecahedron or rhombic dodecahedron morphologies at higher ratios.

Furthermore, a higher Hmim/Zn molar ratio, within a certain range, can improve the crystallinity, yield, surface area, and micropore volume of ZIF-8. Studies have shown that an optimal Hmim/Zn molar ratio exists for achieving the best characteristics. For instance, a ratio of 8 was found to produce ZIF-8 crystals with the highest crystallinity, yield (51.09%), surface area (BET: 1268 m²/g), and micropore volume (0.62 cm³/g). However, excessively high molar ratios (e.g., 16) can lead to a decrease in these properties, as the excess ligand may inhibit particle growth by covering the particle surface.

The use of additives like triethylamine (TEA) can enable the synthesis of pure phase ZIF-8 even at relatively low ligand-to-metal salt molar ratios in an aqueous room temperature system. nanorh.comgoogle.com

Hmim/Zn Molar RatioEffect on ZIF-8 PropertiesReference
1 to 8Increased crystallinity, yield, surface area, and micropore volume. Particle size decreases.
8Optimal ratio for highest crystallinity, yield, and surface area in one study.
16Decreased crystallinity and yield due to inhibition of particle growth.

Mechanochemical Synthesis of 2-Methylimidazole Zinc Salt

Mechanochemical synthesis offers a green and efficient alternative for the preparation of 2-Methylimidazole zinc salt (ZIF-8), often proceeding without the need for solvents. nanorh.com This solid-state method involves the grinding or milling of the solid precursors, leading to the formation of the desired product.

One approach involves the mechanochemical reaction of basic zinc carbonate with 2-methylimidazole. hep.com.cnnih.gov This reaction can be monitored in real-time by measuring the pressure changes from the evolved carbon dioxide gas. hep.com.cnnih.gov Interestingly, a feedback mechanism has been observed where the initially formed ZIF-8 can react with the CO₂ byproduct. hep.com.cnnih.gov This can be prevented by using an excess of the ligand, which can later be removed through sublimation, allowing for a completely solvent-free synthesis and purification process. nih.gov

Another solvent-free method is the mechanochemical dry conversion of zinc oxide (ZnO) to ZIF-8. nanorh.com The particle size of the ZnO precursor can affect the structure of the final ZIF-8 product. nanorh.com The addition of zinc acetate dihydrate can act as both a zinc source and a catalyst, accelerating the conversion of ZnO to ZIF-8. researchgate.net This salt-assisted mechanosynthesis can produce ZIF-8 with a hierarchical porous structure and offers the potential for large-scale, rapid production. researchgate.net

Mechanochemical methods have also been used to produce monodispersed sulfur-modified ZIF-8 nanocrystals with a rhombic dodecahedral morphology and sizes ranging from 100-200 nm. google.com This demonstrates the versatility of mechanochemistry in producing functionalized ZIF-8 materials.

Neat Grinding and Ball Milling Techniques for ZIF-8 Production

Mechanochemical methods, such as neat grinding and ball milling, offer a greener and more efficient alternative to traditional solvent-based synthesis. eucyskatowice2024.eumdpi.com These techniques utilize mechanical force to initiate the chemical reaction between the solid reactants, often in the absence or with minimal use of solvents.

Neat grinding involves the direct grinding of zinc sources and 2-methylimidazole together. This solvent-free approach is environmentally friendly and can lead to the rapid formation of ZIF-8.

Ball milling is another mechanochemical technique that has proven effective for ZIF-8 synthesis. eucyskatowice2024.eumdpi.com In this method, the reactants are placed in a container with grinding media (balls), and the rotation of the container causes the balls to collide with the reactants, providing the necessary energy for the reaction to occur. Studies have shown that ball milling can produce ZIF-8 with high yield and crystallinity. eucyskatowice2024.eu The process is often faster and more energy-efficient than conventional solvothermal methods. eucyskatowice2024.eu For instance, the use of basic zinc carbonate as the zinc source in ball milling has been shown to produce ZIF-8, with the reaction progress monitored by the release of carbon dioxide gas. rsc.org Research has also demonstrated the rapid amorphization of crystalline ZIF-8 through ball-milling, resulting in a material with a different network topology and lower porosity. rsc.org

ParameterFindingSource
Method Ball milling eucyskatowice2024.eu
Advantage Faster and more energy-efficient than traditional methods. eucyskatowice2024.eu
Catalyst Ammonium salts can increase the yield. eucyskatowice2024.eu
Observation The mechanochemical synthesis of ZIF-8 from basic zinc carbonate can be monitored by measuring the pressure of the released CO2. rsc.org
Outcome Ball-milling can lead to the amorphization of ZIF-8. rsc.org

Sustainable Synthesis Routes for ZIF-8 Utilizing Waste Materials

In a push towards a circular economy, researchers are exploring the use of waste materials as precursors for ZIF-8 synthesis. This approach not only reduces the environmental impact of ZIF-8 production but also provides a value-added application for waste streams.

Furthermore, waste from other industries can be repurposed for ZIF-8 synthesis. For example, zinc oxide from spent batteries has been successfully used as a zinc source for the fabrication of ZIF-8 via a ball milling process. mdpi.com This method is not only environmentally friendly but also produces ZIF-8 with a smaller crystallite size and higher specific surface area compared to ZIF-8 synthesized from commercial zinc sources. mdpi.com

Waste MaterialSynthesis MethodKey FindingSource
Recycled Mother LiquorAddition of a deprotonator (e.g., NaOH, NH4OH)Enables the production of phase-pure ZIF-8, reducing solvent and reagent consumption. csic.esacs.org
Waste Zinc Oxide (from batteries)Ball MillingProduces ZIF-8 with smaller crystallite size and higher specific surface area. mdpi.com

Template-Assisted and Directed Growth Strategies for ZIF-8 Architectures

Controlling the morphology and architecture of ZIF-8 at the nanoscale is crucial for tailoring its properties for specific applications. Template-assisted and directed growth strategies offer a powerful means to achieve this control.

Incorporation of Carbon Nanotubes (CNTs) and Other Nano-Templates in ZIF-8 Synthesis

Nano-templates, such as carbon nanotubes (CNTs), can be incorporated during the synthesis of ZIF-8 to create composite materials with enhanced properties. The direct loading of active materials onto CNTs improves the contact between the components, with the CNTs serving as pathways for electron transport, leading to better performance in applications like batteries. nih.gov For instance, ZIF-8 has been used as a precursor to create nanoporous carbon materials, and by introducing bimetallic ions like cobalt and zinc during the ZIF synthesis, carbon nanotubes can be grown on the surface of the resulting nanoporous carbon. rsc.orgelsevierpure.com

Cellulose nanocrystals (CNCs) have also been utilized as a template for the uniform growth of ZIF-8 nanocrystals on their surface. researchgate.net The size of the ZIF-8 crystals can be controlled by varying the stoichiometry of the components. researchgate.net This hybrid material can then serve as a template for synthesizing other microporous organic polymers. researchgate.net

Modulation of ZIF-8 Growth via Templating Agent Inclusion

The growth of ZIF-8 can be modulated by the inclusion of various templating agents. These agents can influence the particle size, morphology, and stability of the resulting ZIF-8 crystals. For example, amino-terminated polyethylene (B3416737) glycol (PEG-NH2) has been used in a one-pot synthesis method to produce PEG-modified ZIF-8 nanoparticles. nih.gov The PEG modification improves the colloidal stability of the ZIF-8 nanoparticles in water and cell culture fluids. nih.gov

Similarly, poly(acrylic acid sodium salt) (PAAS) can be used to control the size of ZIF-8 during synthesis. nih.gov By adjusting the molecular weight of PAAS, ZIF-8 particles of different sizes can be obtained. nih.gov

Continuous Production Methods for ZIF-8

Scaling up the production of ZIF-8 from batch synthesis to continuous processes is essential for its industrial viability. Continuous production methods offer advantages such as consistent product quality, higher throughput, and reduced operational costs.

Extrusion-Based Synthesis Techniques for Large-Scale ZIF-8 Preparation

Reactive extrusion is a promising technique for the large-scale and continuous synthesis of ZIF-8. This solvent-free or low-solvent method involves feeding the solid reactants (a zinc source and 2-methylimidazole) into a twin-screw extruder. The mechanical mixing and heating within the extruder drive the formation of ZIF-8. This method has been successfully adapted for the production of ZIF-8 biocomposites, for example, by encapsulating bovine serum albumin (BSA) within the ZIF-8 structure. The process allows for high encapsulation efficiency and consistent product quality, demonstrating its potential for the cost-effective and scalable production of ZIF-8 and its composites.

Post-Synthetic Modification and Functionalization of ZIF-8 Materials

Post-synthetic modification (PSM) and functionalization are powerful strategies to enhance and tailor the properties of Zeolitic Imidazolate Framework-8 (ZIF-8) for specific applications. These techniques allow for the introduction of new functionalities, the tuning of pore environments, and the creation of hybrid materials with synergistic properties.

Surface Engineering of ZIF-8 for Enhanced Performance

Surface engineering of ZIF-8 nanoparticles focuses on modifying their external surface to improve properties such as stability, biocompatibility, and dispersibility, without altering the core crystalline structure.

One common approach involves the use of polymers to coat the ZIF-8 surface. For instance, polymers like polyethylene glycol (PEG) and poly(sodium 4-styrenesulfonate) (PAAS) have been used to modify the surface of ZIF-8. PEG modification, often carried out using amino poly(ethylene glycol) (PEG-NH2) in a one-pot synthesis, enhances the colloidal stability of ZIF-8 nanoparticles in water and cell culture fluids, and can reduce their toxicity. nih.gov Another method involves synthesizing PAAS nanospheres first and then growing ZIF-8 on their surface, which allows for surface modification without compromising the porosity of the ZIF-8 core. nih.gov

Functional molecules can also be grafted onto the ZIF-8 surface. Bis[2-(methacryloyloxy) ethyl] phosphate (B84403) (BMAP) has been used to modify ZIF-8 nanoparticles by incubating them in a BMAP/DMF solution. nih.gov Another example is the functionalization of the ZIF-8 surface with 3-aminopropyl trimethoxy silane (B1218182) (APTMS). scispace.com Furthermore, the creation of core-satellite superstructures, such as ZIF-8@Ag, has been achieved through the solvent-induced self-assembly of silver nanoparticles onto the ZIF-8 surface, leading to enhanced performance in applications like surface-enhanced Raman spectroscopy (SERS). nih.gov

These surface modifications can introduce new chemical functionalities and improve the processability of ZIF-8, expanding its utility in various fields.

Inclusion of Guest Species within ZIF-8 Pores for Hybrid Material Development

The porous structure of ZIF-8, with its large cavities (11.6 Å) and small apertures (3.4 Å), makes it an excellent host for encapsulating a variety of guest species, leading to the development of hybrid materials with unique properties. nih.govgoogle.com

One area of interest is the incorporation of carbon-based materials. For example, rice husk derived graphene-like material (GRHC) has been incorporated into ZIF-8, which can increase the crystallization rate and create new pores, thereby improving properties like hydrogen gas adsorption at room temperature. researchgate.net The carbonization of ZIF-8 itself, sometimes in the presence of a eutectic salt like NaCl-ZnCl2, can produce porous carbon materials that retain the original dodecahedral structure of the ZIF-8 crystals. researchgate.net These carbonized materials often contain doped nitrogen atoms, which can enhance their adsorption capabilities. researchgate.net

The encapsulation of functional molecules is another key strategy. For instance, ZIF-8 has been used to encapsulate metal nanoparticles and other active species for applications in catalysis and sensing. The development of ZIF-8 based substrates for surface-enhanced Raman spectroscopy (SERS) often involves the inclusion of plasmonically active nanoparticles, like silver, to enhance the Raman signal of detected molecules. nih.gov The combination of ZIF-8's high adsorption capacity with the signal enhancement from the guest species makes these hybrid materials highly effective. nih.gov

The table below summarizes some examples of guest species incorporated into ZIF-8 and the resulting properties of the hybrid materials.

Guest SpeciesMethod of IncorporationResulting Hybrid MaterialEnhanced Properties
Graphene-like material from rice husk (GRHC)Not specifiedGRHC/ZIF-8Increased crystallization rate, new pore development, improved H₂ adsorption. researchgate.net
Silver Nanoparticles (Ag NPs)Solvent-induced self-assemblyZIF-8@AgEnhanced performance in Surface-Enhanced Raman Spectroscopy (SERS). nih.gov
Lanthanum Hydroxide (B78521) (La(OH)₃)Immersion depositionLa@ZIF-8Excellent adsorption capacity for phosphate from water. nih.gov

Doping Strategies for Bimetallic and Multimetallic ZIF-8 Derivatives

Introducing a second or even third metal ion into the ZIF-8 framework is a powerful strategy to tune its electronic, optical, and catalytic properties. This doping can lead to the formation of bimetallic or multimetallic ZIF-8 derivatives with enhanced performance compared to the pristine material.

A common approach is the co-doping of ZIF-8 with transition metals. For example, co-doping with cobalt (Co) and zinc (Zn) has been shown to enhance the optoelectronic properties of ZIF-8. nipes.orgnipes.org This bimetallic doping can reduce the bandgap energy of ZIF-8 from 2.82 eV to as low as 1.25 eV, leading to improved light absorption and making the material more suitable for applications in photodetectors, solar cells, and photocatalysis. nipes.orgnipes.org The introduction of cobalt ions, in particular, can significantly influence the optical properties of the resulting bimetallic Zn/Co ZIF-8 particles. nipes.org

Another example is the doping of ZIF-8 with copper (Cu) and iron (Fe). Bimetal doped Cu-Fe-ZIF-8 nanocomposites have demonstrated a significantly higher adsorption capacity for tetracycline (B611298) hydrochloride from water, outperforming pristine ZIF-8 by a factor of 4.8. rsc.org The presence of multiple metal centers can create more active sites and enhance the interactions with target molecules.

The synthesis method for these doped materials can vary. A facile wet chemical method, such as direct combination, can be used for the synthesis of Co/Zn co-doped ZIF-8. nipes.org A rapid room-temperature synthesis method for bimetallic ZIF-8 has also been developed using a hydroxide double salt (HDS) precursor, which provides numerous active sites for rapid nucleation and the formation of uniform bimetallic ZIF-8 particles. researchgate.netnih.gov Furthermore, a novel "clip-off" chemistry approach has been demonstrated where iron centers in a heterometallic Fe-Zn-ZIF-8 can be selectively removed, creating mesopores within the ZIF-8 structure. acs.org

The table below provides a summary of different bimetallic and multimetallic ZIF-8 derivatives and their enhanced properties.

Dopant MetalsSynthesis MethodResulting MaterialEnhanced Properties and Applications
Cobalt (Co), Zinc (Zn)Wet chemical methodCo/Zn-ZIF-8Reduced bandgap, enhanced optical absorption, potential for optoelectronic devices. nipes.orgnipes.org
Copper (Cu), Iron (Fe)One-pot and ion-exchangeCu-Fe-ZIF-8/GCNHigh adsorption capacity for tetracycline hydrochloride. rsc.org
Iron (Fe), Zinc (Zn)Not specifiedFe-Zn-ZIF-8Precursor for creating mesoporous ZIF-8 via selective iron removal. acs.org
Cobalt (Co)Pyrolysis of Co-ZIF-8 and g-C₃N₄2D Co-CN(H)Enhanced oxidase-like performance for biosensing. miragenews.com

Integration with Ionic Liquids (ILs) for Composite ZIF-8 Materials

The integration of ionic liquids (ILs) into the porous structure of ZIF-8 results in the formation of IL@ZIF-8 composite materials with synergistic properties that are beneficial for a range of applications, particularly in gas separation and electrochemistry.

These composites are typically prepared by impregnating the ZIF-8 framework with the ionic liquid. unl.pt The successful incorporation of the IL into the ZIF-8 pores has been confirmed by various characterization techniques, which show that the crystalline structure of ZIF-8 is maintained after impregnation. unl.pt

One of the primary applications of IL@ZIF-8 composites is in gas separation, especially for CO₂ capture. The encapsulation of ILs within ZIF-8 pores can create new adsorption sites and enhance the selectivity for CO₂ over other gases like N₂ and CH₄. rsc.orgmdpi.com For example, composites containing fluorinated hydrophobic anions such as [BF₄]⁻, [PF₆]⁻, and [Tf₂N]⁻ have shown improved CO₂ adsorption and selectivity compared to pristine ZIF-8. rsc.org The choice of the anion in the ionic liquid plays a crucial role in the CO₂ separation performance of the composite material. rsc.org Similarly, ammonium-based ionic liquids have been used to create composites with increased CO₂/N₂ selectivity. unl.pt

In the field of electrochemistry, IL@ZIF-8 composites are being explored as solid-state electrolytes for batteries. nih.gov The encapsulation of ILs within the MOF can lead to environmentally benign solid electrolytes with high thermal stability and a wide electrochemical stability window. nih.gov For instance, ZIF-8 combined with a sodium-enriched IL has been investigated for use in sodium-ion batteries. nih.gov

The table below highlights some of the ionic liquids integrated with ZIF-8 and the resulting applications of the composites.

Ionic Liquid (IL)Application of CompositeKey Findings
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI])Hybrid electrolytes in batteriesIL can be stabilized within the pores of ZIF-8. nih.gov
Ammonium-based ILs (e.g., [N₂ ₁ ₁ ₄][Ac])CO₂/N₂ and CO₂/CH₄ separationsAcetate-based composites showed high CO₂ selectivity compared to ZIF-8. unl.pt
[BMIM]⁺ with various anions (e.g., [BF₄]⁻, [PF₆]⁻, [Tf₂N]⁻)Selective CO₂ captureFluorinated hydrophobic anions in the composites show better CO₂ adsorption and selectivity. rsc.org
1-ethyl-3-methylimidazolium ([EMIM]⁺) with cyano-based anionsCO₂ separation from CH₄ or N₂The IL structure and loading impact the gas sorption and permeation properties. mdpi.com

Formation of Mixed-Matrix Membranes (MMMs) with ZIF-8 as Fillers

Mixed-matrix membranes (MMMs) incorporating ZIF-8 as a filler material represent a promising approach to overcome the trade-off between permeability and selectivity that limits the performance of conventional polymer membranes for gas separation.

The fabrication of these membranes often involves dispersing ZIF-8 nanoparticles within a polymer matrix. A key challenge in the development of MMMs is ensuring good compatibility and adhesion between the ZIF-8 filler and the polymer matrix to avoid the formation of non-selective voids. To address this, in-situ growth methods have been developed where the ZIF-8 crystals are synthesized directly within the polymer matrix. nih.govnih.gov This can lead to improved dispersion and interfacial properties compared to traditional blending methods. nih.gov

The choice of polymer is also crucial. Cross-linked polymers, such as cross-linked polyimide (6FDA-DAM:DABA), have been used to fabricate MMMs. nih.gov The degree of cross-linking can influence the properties of the polymer and the in-situ formation of the ZIF-8 particles, ultimately affecting the gas separation performance of the membrane. nih.gov

ZIF-8 based MMMs have shown enhanced performance in various gas separation applications. For example, incorporating ZIF-8 into a 6FDA-durene polyimide matrix has led to increased CO₂ permeability and CO₂/CH₄ selectivity. researchgate.net In some cases, these membranes have surpassed the Robeson upper bound, which represents the state-of-the-art performance for polymeric membranes. researchgate.net Similarly, MMMs fabricated with in-situ grown ZIF-8 in a polyethersulfone (PES) matrix have shown enhanced CO₂ permeability for CO₂/CH₄ separation. nih.gov

The table below summarizes the performance of some ZIF-8 based MMMs for gas separation.

Polymer MatrixZIF-8 Loading (wt%)Gas Separation ApplicationKey Performance Improvement
Cross-linked polyimide (6FDA-DAM:DABA)Not specifiedPropylene (B89431)/propane (B168953) separationMitigated gas permeability reduction compared to non-cross-linked systems. nih.gov
Polyethersulfone (PES)Not specifiedCO₂/CH₄ separationIn-situ ZIF-8 based MMMs showed enhanced CO₂ permeability compared to pure PES. nih.gov
6FDA-durene polyimide10CO₂/CH₄ separationAchieved CO₂ permeability of 1426.75 Barrer with a CO₂/CH₄ selectivity of 28.70, surpassing the 2008 Robeson upper bound. researchgate.net

Elucidating the Coordination Chemistry and Framework Dynamics of 2 Methylimidazole Zinc Salt

Coordination Environment of Zinc(II) Centers in ZIF-8

Tetrahedral Coordination Motifs and Ligand Interactions in ZIF-8

In the crystalline structure of ZIF-8, each zinc(II) ion is coordinated to four nitrogen atoms from four distinct 2-methylimidazolate linkers. researchgate.net This arrangement results in a characteristic ZnN₄ tetrahedral coordination motif, which serves as the fundamental node in the framework's construction. researchgate.netresearchgate.net The 2-methylimidazolate ligand acts as a bridge, connecting two separate zinc centers. researchgate.net

The interaction between the zinc ion and the nitrogen atoms of the imidazolate linker is a coordinative bond with significant polarization. researchgate.net Density-functional theory (DFT) calculations indicate that in ZIF-8, there is an excess of positive charge on the zinc ion and a corresponding increase in negative charge on the nitrogen atoms. acs.org The calculated Zn-N bond distance in ZIF-8 is approximately 1.989 Å. acs.org This bond length is consistent with values reported for other organometallic compounds featuring zinc coordinated to nitrogen. acs.org

Influence of Ligand Substituents on Zinc(II) Coordination Geometries

The coordination environment of the zinc(II) center can be systematically altered by modifying the substituent at the 2-position of the imidazolate ring. Studies comparing ZIF-8 (with a -CH₃ group) to analogues with hydrogen (-H), chloro (-Cl), and bromo (-Br) substituents reveal distinct effects on the local geometry. acs.org

Calculated Zn-N Bond Lengths in ZIF-8 and its Analogues
CompoundSubstituent at 2-PositionCalculated Zn-N Bond Length (Å)Reference
ZIF-8-CH₃1.989 acs.org
ZIF-8-H-H2.004 acs.org
ZIF-8-Cl-Cl~1.99 acs.org
ZIF-8-Br-Br~1.99 acs.org

Unsaturated Coordination Sites and their Significance in ZIF-8 Reactivity

While the ideal ZIF-8 structure features fully saturated, tetrahedrally coordinated zinc centers, real materials can contain coordinatively unsaturated sites, often referred to as defects. acs.org These sites can arise from missing linkers or metal nodes during synthesis. In related frameworks like ZIF-67, the rational control of the metal-to-ligand ratio during synthesis has been shown to be a strategy for tuning the presence of these unsaturated sites. acs.org

Crystallographic Structures and Topological Considerations of ZIF-8

The long-range ordering in ZIF-8 is dictated by its unique crystallographic structure and topology, which impart exceptional stability and define its porous nature.

Sodalite (SOD) Topology and its Implications for ZIF-8 Framework Stability

ZIF-8 crystallizes with a sodalite (SOD) topology, a structure analogous to that of sodalite, a well-known zeolite. researchgate.netacs.orgscispace.com This iconic material, with the chemical composition Zn(2-methylimidazolate)₂, is the most extensively studied ZIF. acs.orgscispace.com The SOD topology is characterized by the arrangement of the ZnN₄ tetrahedra into cages that are joined by shared 4- and 6-membered rings. researchgate.net This specific arrangement results in a highly symmetrical and robust framework. researchgate.net

The stability of the ZIF-8 framework is a direct consequence of this zeolitic topology. The strong, directional coordination bonds between zinc and the imidazolate linkers, combined with the interconnected cage structure, contribute to the material's notable thermal and chemical stability. The framework possesses large spherical cavities, or β-cages, with small apertures of approximately 3.4 Å in diameter, which control access to the internal pore volume. acs.orgscispace.com

Three-Dimensional Network Formation from Interconnected Polyhedra in ZIF-8

The formation of the three-dimensional ZIF-8 network can be understood hierarchically. The primary building units are the ZnN₄ tetrahedra. researchgate.net These tetrahedral nodes are linked together by the 2-methylimidazolate ligands, which span between adjacent zinc ions. researchgate.net This connectivity generates truncated octahedral β-cages, which are a defining feature of the SOD topology. researchgate.net

These polyhedral cages then interconnect in three dimensions, sharing their hexagonal (6-membered ring) and rhombic (4-membered ring) faces to create the extended, porous framework. researchgate.net The final structure is a highly ordered, cubic space group (I-43m) network of these cages, resulting in a material with a high void volume and a well-defined pore structure. researchgate.netacs.org

Framework Flexibility and Stimuli-Responsive Behavior of ZIF-8

A defining characteristic of ZIF-8 is its structural flexibility, which allows it to respond to various external triggers. acs.orgnih.gov This dynamic nature is a departure from the concept of rigid, static frameworks and is crucial for its application in areas like molecular sieving and gas separation. researchgate.net

The ZIF-8 framework undergoes significant structural changes when subjected to external stimuli. acs.orgnih.gov These responses are not merely minor perturbations but can involve substantial reorientations within the crystal lattice, affecting the material's porosity and properties.

Temperature: The structure of ZIF-8 is sensitive to temperature variations. Single-crystal X-ray diffraction studies have revealed that the lattice parameters of ZIF-8 change with temperature, expanding as temperature rises from 100 K to 500 K and contracting upon cooling. tandfonline.com This is attributed to temperature-dependent changes in the Zn-N bond lengths and the angles of the 2-methylimidazole (B133640) linker. tandfonline.com At low temperatures, a decrease in steric hindrance between methyl groups can lead to a softening of C-H stretching frequencies. acs.org The effect of temperature is also significant in gas adsorption processes, where it influences the interaction energy between the ZIF-8 framework and guest molecules. researchgate.net

Mechanical Pressure: Applying external pressure induces significant transformations in the ZIF-8 structure. High-pressure conditions can cause an expansion of the nanopore and unit cell. tandfonline.com More dramatically, ZIF-8 undergoes an irreversible pressure-induced amorphization at approximately 0.3 GPa. oup.com This transition involves an initial disruption of the medium-range order, followed by a densification due to changes in the short-range order structure. oup.com Liquid intrusion experiments under moderate pressures have also been used to probe the framework's mechanical response, revealing a recoverable channel deformation that points to a viscoelastic behavior. rsc.org

Guest Adsorption: The adsorption of guest molecules is a well-documented trigger for structural changes in ZIF-8. The framework can adsorb molecules larger than its crystallographically defined pore aperture (~3.4 Å) due to a "swinging" or "gate-opening" effect of the imidazolate linkers. researchgate.netresearchgate.netmdpi.com This structural deformation is governed by the polarizability, size, and shape of the guest molecules. nih.gov The adsorption of gases like nitrogen can induce a reorientation of the imidazolate linkers, leading to an increase in the window size of the framework's six-membered rings. researchgate.net

Electromagnetic Fields: The response of ZIFs to electromagnetic fields is an area of growing interest. acs.orgnih.gov While detailed mechanisms for ZIF-8 specifically are part of ongoing research, the dynamic nature of its framework and the potential for linker and bond reorientation suggest that such fields can influence its electronic and structural properties.

The following table summarizes the key stimuli and the observed structural responses in ZIF-8.

Table 1: Stimuli-Responsive Behavior of ZIF-8

Stimulus Structural Response References
Temperature Reversible changes in lattice parameters, unit cell volume, and bond lengths/angles. tandfonline.com
Mechanical Pressure Irreversible amorphization at ~0.3 GPa; viscoelastic deformation under liquid intrusion. oup.comrsc.org
Guest Adsorption "Gate-opening" or "swinging" of linkers to accommodate guest molecules larger than the static pore size. researchgate.netmdpi.comnih.govresearchgate.net
Electromagnetic Fields Potential for triggered structural and electronic responses. acs.orgnih.gov

The flexibility of ZIF-8 is rooted in the dynamic behavior of its constituent parts, specifically the 2-methylimidazolate linkers and the metal-linker bonds. rsc.org The "swing effect" is a critical aspect of this dynamic nature, where the imidazolate linkers rotate around the zinc-zinc axis. researchgate.net This motion, characterized by the Zn-Zn-Zn-CH3 dihedral angle, effectively enlarges the aperture of the framework, allowing for the diffusion of larger molecules than would otherwise be expected. researchgate.netchemrxiv.org This swinging motion can enlarge the effective aperture to approximately 4.0 Å from its crystallographically defined size of ~3.4 Å. researchgate.net

Recent studies suggest that metal-linker bonds in MOFs are not static but exist in a dynamic equilibrium between different conformations. rsc.org This lability helps explain the stimuli-responsive behavior and phase changes observed in materials like ZIF-8. The interaction with guest molecules can influence this equilibrium, driving the structural changes associated with adsorption. rsc.org

Under certain conditions, ZIF-8 can transition from a well-ordered crystalline material to a disordered amorphous phase. A primary inducing condition is the application of high mechanical pressure. At approximately 0.3 GPa, ZIF-8 undergoes an irreversible crystal-to-amorphous transition. oup.com This pressure-induced amorphization is linked to mechanical instability caused by elastic softening under compression. oup.com

Furthermore, the crystallization of ZIF-8 itself can involve an amorphous precursor. Studies have shown that ZIF-8 can crystallize from a solid amorphous ZIF (am-ZIF) phase. researchgate.netbohrium.compnnl.gov This amorphous precursor has a composition and structure distinct from the final crystalline ZIF-8. bohrium.compnnl.gov The transformation from the amorphous to the crystalline state often proceeds via a dissolution and recrystallization mechanism, and controlling the kinetics of this process allows for the selective fabrication of ZIF-8 crystals with different morphologies, such as dodecahedral or cubic shapes. researchgate.netbohrium.comosti.gov

Advanced Spectroscopic and Diffractional Characterization of ZIF-8

A comprehensive understanding of ZIF-8's structure, from its local coordination environment to its long-range crystalline order, is achieved through a combination of advanced characterization techniques. Fourier Transform Infrared (FT-IR) spectroscopy and X-ray Diffraction (XRD) are indispensable tools for this purpose.

FT-IR spectroscopy is a powerful technique for probing the vibrational modes of molecules and is used extensively to confirm the successful synthesis and coordination within ZIF-8. The interaction between the zinc metal center and the 2-methylimidazolate ligand is clearly identified in the FT-IR spectrum.

The most direct evidence of the ligand-metal bond formation is the Zn-N stretching vibration, which appears as a characteristic peak in the far-infrared region, typically around 421-427 cm⁻¹. researchgate.netresearchgate.net The presence of this peak confirms that the zinc ions have been successfully coordinated by the nitrogen atoms of the imidazole (B134444) ring. researchgate.net

Other significant peaks in the FT-IR spectrum of ZIF-8 include:

C-H Stretching: Bands in the region of 2930-3180 cm⁻¹ correspond to the aliphatic and aromatic C-H stretching vibrations of the imidazole ring. researchgate.net

Imidazole Ring Bending: Peaks for the in-plane and out-of-plane bending of the imidazole ring are observed at approximately 950-1177 cm⁻¹ and 692-744 cm⁻¹, respectively. researchgate.net

C=N Stretching: A peak around 1584 cm⁻¹ is attributed to the stretching of the C=N bond within the imidazole ring.

The following table details the primary FT-IR absorption bands for ZIF-8 and their assignments.

Table 2: Characteristic FT-IR Peaks for ZIF-8

Wavenumber (cm⁻¹) Vibrational Assignment References
~421-427 Zn-N stretch researchgate.netresearchgate.net
~692-744 Imidazole ring out-of-plane bending researchgate.net
~950-1177 Imidazole ring in-plane bending researchgate.net
~1584 C=N stretch
~2930-3180 Aliphatic and aromatic C-H stretch researchgate.net

FT-IR spectroscopy is also sensitive enough to detect structural defects, such as missing linkers or uncoordinated species, which can appear as additional or shifted signals in the spectrum. aiche.org

X-ray diffraction (XRD), particularly powder X-ray diffraction (PXRD), is the definitive method for verifying the crystallinity and identifying the phase of synthesized ZIF-8. A successful synthesis yields a material with a highly crystalline structure, which is reflected in an XRD pattern with sharp, well-defined diffraction peaks. tandfonline.comresearchgate.net The positions and intensities of these peaks are a fingerprint of the material's crystal structure.

The XRD pattern of ZIF-8 is consistently matched with simulated patterns and reference data (e.g., JCPDS 00-062-1030). tandfonline.comacs.org The characteristic peaks confirm the sodalite (SOD) topology of the framework. Key diffraction peaks are consistently observed at specific 2θ angles, corresponding to distinct crystal planes (hkl).

The following table lists the prominent XRD peaks for crystalline ZIF-8.

Table 3: Representative XRD Peaks for ZIF-8

2θ (degrees) (hkl) Crystal Plane References
7.30 - 7.36 (011) researchgate.netacs.org
10.35 - 10.41 (002) researchgate.netacs.org
12.70 - 12.75 (112) researchgate.netacs.org
14.76 - 14.80 (022) researchgate.netacs.org
16.40 - 16.48 (013) researchgate.netacs.org
18.00 - 18.08 (222) researchgate.netacs.org

The XRD technique is crucial not only for initial phase identification but also for studying phase transitions. For example, it is used to monitor the transformation of a 2D ZIF-L phase into the 3D ZIF-8 structure or to observe the loss of crystallinity during pressure-induced amorphization, where the sharp peaks are replaced by a broad, diffuse halo. nih.govoup.com

Scanning Electron Microscopy (SEM) for Morphological and Nanostructural Elucidation of ZIF-8

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the morphology and nanostructure of ZIF-8 crystals. The synthesis conditions, such as the molar ratio of 2-methylimidazole (Hmim) to zinc nitrate (B79036) hexahydrate, significantly influence the resulting crystal morphology. d-nb.info

At low Hmim/Zn molar ratios, ZIF-8 crystals typically exhibit a cubic shape. d-nb.info As the molar ratio increases, the morphology evolves into truncated rhombic dodecahedrons and eventually well-defined rhombic dodecahedrons. d-nb.info Some studies have also reported the formation of petal-like or leaf-shaped ZIF-8 crystals under specific aqueous synthesis conditions. researchgate.netmdpi.com The particle size of ZIF-8 can also be controlled, with studies showing sizes ranging from approximately 50 nm to several micrometers. researchgate.netliverpool.ac.uk

SEM imaging reveals that the integration of other materials, such as metal oxides, into the ZIF-8 structure to form composites generally does not significantly alter the characteristic polyhedral morphology of the ZIF-8 crystals. researchgate.net Furthermore, SEM is used to observe the formation of ZIF-8 thin films, providing insights into their density, uniformity, and thickness, which can be precisely controlled. acs.org For instance, a linear relationship has been observed between the number of deposition cycles in a chemical bath deposition (CBD) process and the resulting film thickness, which can range from 90 nm to 2.5 µm. acs.org

Nitrogen Adsorption-Desorption Isotherms (BET) for Surface Area and Pore Volume Determination of ZIF-8

Nitrogen adsorption-desorption isotherms are critical for characterizing the porosity of ZIF-8. The analysis, typically performed at 77 K, reveals a type I isotherm, which is characteristic of microporous materials. researchgate.netyoutube.com This indicates that the pores are filled at low relative pressures. mdpi.com In some cases, at higher relative pressures (P/P₀ > 0.9), the isotherm can exhibit type IV behavior, suggesting the presence of mesopores, often attributed to inter-crystalline voids or defects in the material. researchgate.netmdpi.com

The Brunauer-Emmett-Teller (BET) method is employed to calculate the specific surface area of ZIF-8 from the nitrogen adsorption data. fau.eu Reported BET surface areas for ZIF-8 can vary significantly depending on the synthesis method and conditions, with values ranging from 587 m²/g to as high as 1745.4 m²/g. researchgate.netresearchgate.net Similarly, Langmuir surface areas have been reported to be around 1943 m²/g to 1964.4 m²/g. d-nb.inforesearchgate.net

The total pore volume is another key parameter obtained from these isotherms, typically determined from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99). fau.eu Reported total pore volumes for ZIF-8 are in the range of 0.61 to 0.720 cm³/g. d-nb.inforesearchgate.net The t-plot method can be used to specifically determine the micropore volume. d-nb.info The introduction of templates like cetyltrimethylammonium bromide (CTAB) and L-histidine during synthesis can create hierarchical structures with both micropores and mesopores, leading to increased specific surface area and total pore volume. researchgate.net

BET Surface Area and Pore Volume of ZIF-8
ParameterValueReference
BET Surface Area587 - 1745.4 m²/g researchgate.netresearchgate.net
Langmuir Surface Area1943 - 1964.4 m²/g d-nb.inforesearchgate.net
Total Pore Volume0.61 - 0.720 cm³/g d-nb.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure and Dynamics of ZIF-8 Components

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the local structure and dynamic behavior of the ZIF-8 framework and guest molecules within its pores. Solid-state NMR studies, including ¹H, ²H, ¹³C, and ⁶⁷Zn NMR, have been employed to probe the rigidity and mobility of the 2-methylimidazolate linkers. acs.orgberkeley.edu

¹H NMR studies have revealed that the 2-methylimidazolate rings in the ZIF-8 structure are not static but undergo flipping motions with flip angles of approximately 55°. researchgate.net This "swing effect" of the linkers is believed to play a crucial role in the ability of ZIF-8 to adsorb molecules that are larger than its theoretical pore aperture. researchgate.net The rapid axial rotation of the methyl groups on the imidazolate ring has also been observed. researchgate.net

Temperature-dependent spin-lattice relaxation time (T₁) measurements indicate that the adsorption of guest molecules can reduce the motion of the 2-methylimidazolate rings. researchgate.net Interestingly, under ambient conditions, the dominant relaxation mechanism for ZIF-8 is often due to interactions with paramagnetic molecular oxygen from the atmosphere, which primarily interacts with the imidazolate ring rather than the methyl group. berkeley.edu

²H and ⁶⁷Zn magic-angle spinning (MAS) NMR have been used to characterize guest-induced changes in the ZIF-8 lattice structure. acs.org These studies help in understanding the interactions between adsorbed molecules and the framework, which is essential for applications in separation and catalysis. acs.orgresearchgate.net

Single Crystal X-ray Diffraction for Precise Structural Determination of Zinc-Imidazole Complexes

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic structure of crystalline materials like zinc-imidazole complexes, including ZIF-8. This technique has confirmed that ZIF-8 possesses a cubic crystal system with the space group I-43m. nist.gov The structure is built from zinc ions tetrahedrally coordinated to the nitrogen atoms of four 2-methylimidazolate linkers, forming a framework with a sodalite (SOD) topology. acs.orgnih.gov

High-resolution synchrotron X-ray powder diffraction has provided a detailed reference pattern for ZIF-8, with a determined lattice parameter a = 17.01162(6) Šand a cell volume of 4932.08 ų. nist.gov Variable-temperature single-crystal X-ray diffraction studies have been used to analyze the thermal ellipsoids of the atoms in the ZIF-8 structure. berkeley.edu These studies have confirmed the rigid nature of the ZIF-8 framework, which is in contrast to the more dynamic behavior observed in some other metal-organic frameworks. berkeley.edu

The crystallographic data also reveals the presence of large, nearly spherical cavities interconnected by narrow windows of approximately 3.4 Å in diameter. researchgate.netnih.gov This precise structural information is fundamental to understanding the material's porosity and its performance in applications such as gas storage and separation.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition of ZIF-8 Composites

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM), is a technique used to determine the elemental composition of a material. For ZIF-8 and its composites, EDX analysis confirms the presence of the expected elements: zinc (Zn), carbon (C), and nitrogen (N), which constitute the framework. researchgate.netfrontiersin.org

When ZIF-8 is modified or used to create composites, EDX is crucial for verifying the incorporation and distribution of the additional components. For example, in a ZIF-8-dimethylethylenediamine nanocomposite, EDX analysis showed an increased nitrogen content compared to pure ZIF-8, indicating the successful loading of the amine. researchgate.net Similarly, for ZIF-8 composites with metal oxides like Al₂O₃ or Zn₃V₂O₈, EDX mapping confirms the homogeneous distribution of the respective elements (Al, V, O) throughout the composite material. its.ac.idacs.org

Elemental Composition of ZIF-8 and a Composite
SampleDetected ElementsInferenceReference
Pure ZIF-8C, N, ZnConfirms the basic elemental makeup of the framework. researchgate.net
ZIF-8-dimethylethylenediamineC, N, ZnIncreased nitrogen content confirms loading of the amine. researchgate.net
ZIF-8/Al₂O₃Zn, C, N, Al, OPresence of Al and O confirms the composite formation. its.ac.id

Computational and Theoretical Investigations of 2 Methylimidazole Zinc Salt Zif 8

Density Functional Theory (DFT) Studies on ZIF-8

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of 2-Methylimidazole (B133640) zinc salt, also known as ZIF-8. DFT allows for detailed analysis of the electronic structure, energy landscapes, and interactions within the ZIF-8 framework, providing insights that are often difficult to obtain through experimental methods alone.

Electronic Structure and Energy Landscape Calculations for ZIF-8

DFT calculations have been instrumental in elucidating the electronic properties and energy landscape of ZIF-8. These studies evaluate the structural and electronic properties of the bulk material, which are crucial for understanding its behavior in various applications. rsc.org By optimizing the crystal structure, researchers can predict the material's stability and electronic density of states under different conditions. researchgate.net For instance, DFT-optimized structures of ZIF-8 at zero pressure and at 5 GPa reveal distinct non-collapsed and collapsed phases, each with unique electronic signatures. researchgate.net The total and partial electronic density of states can be calculated to understand how pressure influences the electronic behavior of the framework. researchgate.net These calculations often incorporate dispersion corrections to accurately model the weak interactions that are prevalent in such framework materials. rsc.org The choice of DFT functional and basis set is critical, with methods like PBE with dispersion correction being identified as efficient for predicting the structure and stability of zinc-based ZIFs. acs.orgnih.gov

The energy landscape of ZIF-8, particularly in the context of guest molecule interactions, is a key area of investigation. For example, DFT calculations have been used to determine the most stable adsorption sites for various gas molecules within the ZIF-8 framework. rsc.org This involves calculating the potential energy surface (PES) to identify energy barriers for diffusion and adsorption. mdpi.com The interaction energy between guest molecules and the ZIF-8 framework is a critical parameter derived from these calculations, providing a quantitative measure of the strength of the host-guest interaction.

Adsorption and Diffusion Dynamics of Gas Molecules within ZIF-8 Frameworks (CO2, CH4, H2)

Computational studies, primarily using DFT, have been pivotal in understanding the adsorption and diffusion of gases like carbon dioxide (CO2), methane (B114726) (CH4), and hydrogen (H2) within the ZIF-8 framework. rsc.orgresearchgate.net These studies are essential for evaluating ZIF-8's potential in gas separation and storage applications. rsc.org

DFT calculations can determine the most stable adsorption sites and corresponding adsorption energies for different gas molecules. For CO2 and CH4, adsorption energies at the most stable sites have been calculated to be 5.01 and 4.47 kcal/mol, respectively. rsc.orgresearchgate.net This suggests a stronger interaction of CO2 with the ZIF-8 framework compared to CH4, which is a key factor in CO2/CH4 separation. ss-pub.org The isosteric heats of adsorption for CO2 have been consistently found to be higher than those for CH4 in ZIF-8. ss-pub.org Experimental adsorption isotherm data for CO2, CH4, N2, and H2 on ZIF-8 have been collected over wide ranges of temperature and pressure, providing valuable data for validating and refining computational models. acs.org

The diffusion dynamics of gas molecules are investigated by calculating the energy barriers for their movement through the framework's pores and windows. rsc.org The flexibility of the ZIF-8 framework plays a crucial role in diffusion. Studies have shown that the diffusivity of gases is significantly underestimated when the framework is treated as rigid. rsc.orgresearchgate.netacs.orgresearchgate.net When framework flexibility is included, the calculated diffusion coefficients are in much better agreement with experimental results. rsc.orgacs.orgresearchgate.net For instance, the diffusivity of CO2 is found to be about twice that of CH4 in a flexible ZIF-8 framework. rsc.org The narrow windows of the ZIF-8 structure, approximately 3.3 angstroms, present a significant barrier to diffusion, and the framework's ability to flex and "gate-open" is essential for the passage of molecules. youtube.comyoutube.com

Adsorption and Diffusion Properties of Gases in ZIF-8
Gas MoleculeAdsorption Energy (kcal/mol)Diffusivity relative to CH4Key Findings
CO25.01 rsc.orgresearchgate.net~2 times higher rsc.orgStronger interaction and higher diffusivity compared to CH4. rsc.orgss-pub.org
CH44.47 rsc.orgresearchgate.net1 (Reference)Weaker interaction with the framework. ss-pub.org
H2-Significantly higher than CH4 youtube.comSmaller size allows for easier hopping between cages. youtube.com

Predictive Modeling of Intermolecular Interactions in ZIF-8 Systems

Predictive modeling of intermolecular interactions is crucial for understanding the behavior of ZIF-8 systems, particularly in the context of host-guest chemistry. researchgate.netmdpi.com Computational methods, including DFT and molecular mechanics, are employed to characterize these non-covalent interactions. nih.govnih.gov

DFT calculations incorporating long-range dispersion interactions are essential for accurately describing the weak interactions between adsorbate molecules and the ZIF-8 framework. rsc.org These models can predict binding energies and geometries of guest molecules within the host framework. The Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) analyses are computational tools used to visualize and characterize weak attractive intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.gov

Force fields, which are sets of parameters describing the potential energy of a system, are often developed and refined based on DFT calculations. researchgate.netaip.org These force fields are then used in classical simulations, like Molecular Dynamics and Monte Carlo, to study larger systems and longer timescales than are feasible with DFT alone. aip.org For example, a flexible force field for ZIF-8 was developed by rescaling UFF parameters to fit CH4 adsorption isotherms obtained from Grand Canonical Monte Carlo (GCMC) simulations. researchgate.net Coarse-grained (CG) force fields are also being developed to study larger-scale phenomena such as the influence of defects and pressure effects on the performance of ZIF-8. aip.org

Influence of Coordination Environment on Reactivity and Acidity in Zinc-Imidazole Systems

The coordination environment of the zinc centers in ZIF-8 and related zinc-imidazole systems significantly influences their reactivity and acidity. researchgate.netresearchgate.netnih.gov DFT calculations have been employed to investigate how the coordination number and geometry of the zinc ion affect the properties of the system. researchgate.net

Studies have shown that both the coordination number and the molecular geometry have a substantial impact on the binding strength, deprotonation energy, and acidity of water molecules coordinated to the zinc center. researchgate.net This is particularly relevant for the catalytic activity of ZIF-8, as the zinc centers can act as Lewis acids, activating coordinated molecules. researchgate.net For instance, the pKa of a zinc-bound water molecule is significantly lowered, facilitating its deprotonation to form a reactive zinc-bound hydroxide (B78521). researchgate.net

Optimization of ZIF-8 Crystal Structure and Stability Analysis

Computational methods are extensively used to optimize the crystal structure of ZIF-8 and analyze its stability under various conditions. acs.orgnih.gov The process typically starts with experimental crystallographic data, and then DFT methods are used to refine the structure and calculate its properties. acs.orgnih.gov The cubic sodalite structure of the ZIF-8 unit cell is comprised of 276 atoms. acs.orgnih.gov

Different DFT functionals and basis sets, often with dispersion corrections, are employed to optimize the cell parameters and volume of the ZIF-8 structure. acs.orgnih.gov The choice of method can influence the calculated parameters, and comparisons with experimental data are crucial for validation. nih.gov For example, studies have compared the results of different DFT methods and found that the inclusion of dispersion corrections is vital for accurate predictions of the crystal structure. nih.gov

The stability of ZIF-8 is a critical factor for its practical applications and has been investigated both experimentally and computationally. ed.ac.ukelsevierpure.com Thermal stability is a key concern, as degradation can lead to a loss of crystallinity and surface area. ed.ac.uk Computational studies can complement experimental techniques like thermogravimetric analysis (TGA) by providing insights into the mechanisms of thermal degradation. ed.ac.uk The stability of ZIF-8 in different environments, such as in the presence of water or CO2, has also been a subject of investigation. elsevierpure.comnih.gov For example, computational and structural evaluations have identified that in a basic environment, CO2 can react to form species that degrade the ZIF-8 framework. nih.gov

Comparison of DFT Methods for ZIF-8 Crystal Structure Optimization
DFT MethodKey Features/FindingsReference
PBE with dispersion correctionEfficient for predicting structure and stability of zinc-based ZIFs. acs.orgnih.gov
DFT-D2/TZVPReliable for predicting experimental crystal structure and stability. nih.gov
RPBE/6-31GCalculated volume change of ~4.7%. nih.gov

Molecular Dynamics (MD) Simulations of ZIF-8

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of ZIF-8 at an atomistic level. youtube.comtue.nl By solving Newton's equations of motion for all atoms in the system, MD simulations can provide insights into the flexibility of the framework, the diffusion of guest molecules, and the structural response to external stimuli like temperature and pressure. tue.nl

MD simulations have been instrumental in understanding the diffusion of various guest molecules within the ZIF-8 framework. youtube.comnih.gov These simulations have revealed that the flexibility of the framework is crucial for molecular transport. aip.org The "gate-opening" phenomenon, where the imidazolate linkers swing to allow the passage of molecules through the narrow windows, is a key finding from MD studies. aip.org Simulations have been used to calculate diffusion coefficients for a range of molecules, including hydrocarbons, noble gases, and industrial gases. nih.govumn.edu For instance, MD simulations have shown that hydrogen, being a smaller molecule, can hop from one cage to the next much more easily than methane. youtube.com

The structural and mechanical properties of ZIF-8 have also been investigated using MD simulations. tue.nl By performing simulations in the isothermal-isobaric (NPT) ensemble, researchers can calculate the lattice parameters of the ZIF-8 crystal structure as a function of temperature and pressure. tue.nl These studies have confirmed the high thermal stability of ZIF-8, showing that the lattice parameter only weakly depends on temperature. tue.nl MD simulations have also been used to study the response of ZIF-8 to high pressure, including the phenomenon of amorphization. aip.orgtue.nl

The development and validation of flexible force fields are essential for accurate MD simulations of ZIF-8. aip.orgtue.nl Several force fields have been specifically developed for ZIF-8, and their ability to reproduce experimental properties is continuously evaluated. tue.nl These force fields are crucial for describing the interactions between the organic linkers and the inorganic metal centers, which govern the framework's flexibility and its interactions with guest molecules. tue.nl

Simulating Nucleation and Crystal Growth Mechanisms of ZIF-8

The formation of ZIF-8 crystals is a complex process involving nucleation and subsequent growth, which has been the subject of extensive computational and experimental investigation. nih.govacs.org Understanding these mechanisms is crucial for controlling the size, morphology, and ultimately the properties of the resulting ZIF-8 particles. chemrxiv.org

Several studies have proposed different pathways for ZIF-8 nucleation and growth. Some reports suggest that crystalline nuclei form in the initial stages of synthesis, while others propose that nucleation occurs through the internal reorganization of metastable phases that emerge when the precursor solutions are mixed. nih.govacs.org Similarly, various growth mechanisms have been put forward, including the addition of individual ions and linkers, the attachment of smaller ZIF-8 units, and aggregative growth. nih.govacs.org

The supersaturation conditions, determined by the molar ratios of the zinc source, 2-methylimidazole (HmIm), and the solvent, play a critical role in dictating the dominant nucleation and growth mechanism. nih.govacs.org Machine learning analyses of large datasets of synthetic conditions have helped to create a unified roadmap for ZIF-8 formation, identifying the key variables that influence particle size and morphology. chemrxiv.org

In situ atomic force microscopy (AFM) has been employed to study the kinetics of ZIF-8 surface growth. These studies have revealed that the growth process occurs through the nucleation and spreading of metastable, unenclosed sub-steps that eventually form stable terraces of the enclosed framework structure. manchester.ac.uk The activation energies for nucleation and crystal growth have been determined, providing quantitative insights into the kinetics of ZIF-8 crystallization. manchester.ac.uk For instance, in a dimethylformamide (DMF) solvent, the activation energy for nucleation was found to be approximately 120 kJ mol⁻¹, while the activation energy for crystal growth was about 95 kJ mol⁻¹. manchester.ac.uk

Understanding Guest Molecule Transport and Diffusion within ZIF-8 Pores

The transport and diffusion of guest molecules within the pores of ZIF-8 are fundamental to its performance in applications such as gas separation and catalysis. Molecular dynamics (MD) simulations have been instrumental in providing a microscopic understanding of these processes. youtube.com

The narrow pore apertures of ZIF-8 (approximately 3.4 Å) are comparable in size to many small gas molecules, leading to size-selective transport. doe.gov For example, MD simulations have shown that for a mixture of hydrogen (H₂) and carbon dioxide (CO₂), the diffusion selectivity is overwhelmingly in favor of the smaller hydrogen molecule. youtube.comyoutube.com

The flexibility of the ZIF-8 framework also plays a crucial role in guest molecule diffusion. The framework can deform to allow the passage of molecules that are nominally larger than the pore aperture. osti.gov First-principles density functional theory (DFT) calculations have shown that the diffusion barrier for CO₂ is significantly reduced when the framework atoms are allowed to relax. osti.gov

Molecular dynamics simulations have been used to create animations that visualize the movement of various guest molecules within the ZIF-8 structure, offering insights into diffusion characteristics. youtube.com These simulations often involve a 2x2x2 supercell of the ZIF-8 unit cell and are typically run at 300 K. youtube.com For instance, simulations of methanol (B129727) and ethanol (B145695) diffusion have revealed the phenomenon of molecular clustering due to hydrogen bonding, which can lead to slower diffusion. youtube.com

A multilevel computational approach, combining molecular docking with DFT calculations, has been developed to accurately locate guest molecules within the pores of MOFs like ZIF-8. nih.gov This method first uses molecular docking to identify potential adsorption sites, followed by DFT geometry optimizations to refine the guest positions and interaction energies. nih.gov

Below is a table summarizing the diffusion properties of various guest molecules in ZIF-8 as determined by computational studies.

Guest MoleculeKinetic Diameter (Å)Diffusion MechanismKey Findings from Simulations
Methane (CH₄)3.8Hopping between cagesDiffusion is sensitive to framework flexibility. osti.gov
Carbon Dioxide (CO₂)3.3Hopping between cagesDiffusion barrier is significantly reduced by framework relaxation. osti.gov
Hydrogen (H₂)2.89Hopping between cagesHigh diffusion selectivity over larger molecules like CO₂. youtube.comyoutube.com
Xenon (Xe)4.1Studied in hypothetical ZIF-8 polymorphsDiffusion through 6-membered-ring windows is a key transport step. researchgate.net
Sulfur Hexafluoride (SF₆)5.5Studied in hypothetical ZIF-8 polymorphsDiffusion through 6-membered-ring windows is a key transport step. researchgate.net
Methanol (CH₃OH)3.8Hopping with molecular clusteringHydrogen bonding leads to clustering and slower diffusion. youtube.com
Ethanol (C₂H₅OH)4.3Hopping with molecular clusteringEthanol-ethanol clustering causes a mutual slowing of diffusion. youtube.com

Analyzing Solvent and Counterion Effects on ZIF-8 Formation

The choice of solvent and the presence of different counterions can significantly influence the crystallization process, structure, and properties of ZIF-8. nih.govrsc.org Computational and experimental studies have shed light on the multifaceted roles these factors play.

The properties of the solvent, such as polarity, viscosity, and interfacial tension, have a direct impact on the nucleation and growth of ZIF-8 crystals. nih.gov For example, alcohols, particularly methanol, have been shown to be excellent solvents for the formation of ZIF-8, while water and DMF may not lead to the formation of the crystalline framework under similar conditions. nih.gov The viscosity of the solvent affects mass transfer, which is a critical factor in the growth of ZIF-8 particles. nih.gov Solvents with lower viscosity, like methanol, facilitate faster diffusion of reactants, influencing the crystal growth pathway. nih.gov

The solvent can also act as a ligand, competing with the 2-methylimidazole linker to coordinate with the zinc ions. nih.gov In water, for instance, the energy of water coordination to zinc sites is comparable to that of 2-methylimidazole coordination, which can hinder the formation of the 3D ZIF-8 structure. nih.govnih.gov A decrease in the concentration of 2-methylimidazole in water can lead to a ZIF-8 phase with a higher degree of -OH surface termination, which increases the surface energy and presents a barrier to crystallization. nih.govacs.org

Counterions from the zinc salt precursor also play a role in the formation of ZIF-8. While not as extensively studied computationally as solvent effects, their influence is recognized as an important variable in the synthesis process. nih.govacs.org

The following table summarizes the effect of different solvents on the synthesis of ZIF-8.

SolventPolarityViscosity (cP at 25°C)Effect on ZIF-8 Formation
Methanol (MeOH)Protic0.544Considered an excellent solvent for ZIF-8 formation. nih.gov
N,N-Dimethylformamide (DMF)Aprotic0.802Can be used for synthesis, but may not always lead to ZIF-8 formation under certain conditions. nih.gov
Water (H₂O)Protic0.8949Can act as a competing ligand, potentially hindering the formation of the 3D ZIF-8 structure. nih.gov

Multiscale Modeling and Simulation Approaches for ZIF-8 Systems

To bridge the gap between atomistic-level details and macroscopic properties of ZIF-8 systems, multiscale modeling and simulation approaches are increasingly being employed. These methods combine different computational techniques that operate at various length and time scales, providing a more comprehensive understanding of the material's behavior.

At the quantum mechanical level, density functional theory (DFT) is used to investigate the electronic structure, bonding, and reaction mechanisms with high accuracy. osti.gov This is particularly useful for studying adsorption energies of guest molecules and the energetics of framework flexibility. osti.govdoe.gov

At the atomistic level, classical molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study larger systems over longer timescales. youtube.com These methods are well-suited for investigating diffusion of guest molecules, phase transitions, and the mechanical properties of ZIF-8. youtube.comresearchgate.net Grand Canonical Monte Carlo (GCMC) simulations, for example, are widely used to predict gas adsorption in ZIF-8. researchgate.net

At the mesoscopic and continuum levels, techniques like coarse-graining and finite element analysis can be used to model the behavior of ZIF-8 at the particle and device levels. These models can incorporate information from lower-scale simulations to predict macroscopic properties such as membrane permeability and mechanical strength. researchgate.net

By integrating these different approaches, multiscale modeling provides a powerful framework for the rational design of ZIF-8 materials with tailored properties for specific applications. For instance, combining GCMC and MD simulations can be used to predict gas permeation through ZIF-8 membranes. researchgate.net

Advanced Research Applications of 2 Methylimidazole Zinc Salt Zif 8

Catalytic Transformations Mediated by ZIF-8

ZIF-8 has demonstrated significant potential in mediating a variety of catalytic transformations, acting as a heterogeneous catalyst that can be easily separated and reused. Its catalytic activity often stems from the Lewis acidic zinc centers and the basic nitrogen atoms of the imidazolate linkers, which can be located on the external surface or at defect sites within the framework. acs.orgnih.gov

ZIF-8 has proven to be an effective heterogeneous catalyst for several fundamental organic reactions. In the Knoevenagel condensation , a key carbon-carbon bond-forming reaction, ZIF-8 facilitates the condensation of benzaldehyde (B42025) with malononitrile, achieving quantitative conversion under mild, room temperature conditions. acs.orgacs.org The catalyst can be readily recovered and reused without a significant loss in its catalytic activity. acs.orgacs.org The particle size of the ZIF-8 catalyst has been shown to influence the reaction rate, with smaller crystals exhibiting higher activity due to an increased external surface area. acs.org

For Friedel-Crafts acylation , ZIF-8 catalyzes the reaction between anisole (B1667542) and benzoyl chloride, yielding high selectivity (93-95%) towards the para-isomer, p-benzoylanisole. cjcatal.comresearchgate.netresearchgate.net This reaction proceeds efficiently in the presence of 2-6 mol% of ZIF-8 without the need for an inert atmosphere. cjcatal.comresearchgate.netresearchgate.net The catalytic activity is attributed to the external surface of the ZIF-8 particles, as the narrow pore windows (0.34 nm) are too small for the reactant molecules to enter. researchgate.net

ZIF-8 also shows notable activity in the transesterification of vegetable oils. acs.orgnih.govresearchgate.net This is significant for the production of biodiesel. The catalytic sites for this reaction are located on the external surface and at defects of the ZIF-8 material, rather than within its micropores. acs.orgnih.govresearchgate.net The surface of ZIF-8 presents a variety of active sites, including low-coordinated zinc atoms (Lewis acids) and free nitrogen moieties from the linkers (bases), which work in concert to facilitate the reaction. acs.orgnih.gov

ReactionReactantsCatalystKey FindingsReference
Knoevenagel CondensationBenzaldehyde, MalononitrileZIF-8Quantitative conversion at room temperature. acs.org
Friedel-Crafts AcylationAnisole, Benzoyl ChlorideZIF-893-95% selectivity to the p-isomer. cjcatal.comresearchgate.netresearchgate.net
TransesterificationVegetable OilZIF-8Catalysis occurs on the external surface. acs.orgnih.gov

The utilization of carbon dioxide (CO2) as a C1 building block is a critical area of green chemistry, and ZIF-8 has emerged as a promising catalyst for its valorization. Specifically, ZIF-8 and its derivatives effectively catalyze the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable industrial chemicals. mdpi.com This reaction can be carried out under mild conditions and often without the need for a co-catalyst. mdpi.com The catalytic activity is primarily attributed to acid and base sites on the external surface and/or structural defects of the ZIF crystals. mdpi.comresearchgate.net

Hierarchical Co/ZIF-8 materials have also been developed for the cycloaddition of CO2 and styrene (B11656) oxide, achieving a high conversion of 96.8% and a selectivity of 97.9% under optimized conditions. researchgate.net These catalysts demonstrate excellent recyclability, maintaining their activity for at least four cycles. researchgate.net The modification of ZIF-8, for instance by partially replacing 2-methylimidazole (B133640) with 1,2,4-triazole, can further enhance catalytic performance. mdpi.com

ReactantsCatalystProductConversion/YieldConditionsReference
CO2, EpichlorohydrinZIF-83-chloropropene carbonateGood performance7 bar CO2, 120 °C, 6 h mdpi.com
CO2, Styrene OxideHierarchical 70% Co/ZIF-8Cyclic Carbonate96.8% conversion, 97.9% selectivity0.70 MPa, 120 °C, 8 h researchgate.net

ZIF-8 itself can act as an electrocatalyst for oxidation reactions. For instance, a ZIF-8 nanostructured film at an oil-water interface has shown excellent current density in the methanol (B129727) oxidation process, comparable to expensive platinum-based catalysts. rsc.org This suggests its potential as a cost-effective catalyst in fuel cells. rsc.org

Furthermore, the incorporation of other metals into the ZIF-8 framework can create highly active catalysts for selective oxidation. Bimetallic gold-silver nanoparticles supported on ZIF-8 have demonstrated high activity in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. mdpi.com The core-shell structure of these nanoparticles influences the selectivity of the reaction. mdpi.com

The high surface area and porous structure of ZIF-8 make it an excellent support material for catalytically active nanoparticles, preventing their aggregation and enhancing their stability and performance. nih.gov Palladium nanoparticles supported on ZIF-8 (Pd/ZIF-8) have been shown to be a highly efficient heterogeneous catalyst for the selective hydrogenation of cinnamaldehyde, exhibiting superior activity and selectivity compared to Pd supported on other materials. researchgate.net The Pd/ZIF-8 catalyst can be reused multiple times without significant loss of performance. researchgate.net

Similarly, ZIF-8 has been used to encapsulate and support bimetallic silver-copper (B78288) (Ag-Cu) nanoparticles on graphene oxide. nih.govacs.org In this composite material, ZIF-8 acts as a carrier for the nanoparticles within its cavities and prevents the restacking of the graphene oxide sheets. nih.govacs.org This architecture leads to a uniform dispersion of the nanocomposites, which is crucial for their application. nih.gov

Bimetallic ZIF-8 frameworks have shown significant promise in advanced oxidation processes (AOPs), which are used for the degradation of persistent organic pollutants in water. By incorporating a second metal, such as cobalt, into the ZIF-8 structure, the catalytic activity can be significantly enhanced. researchgate.netrsc.orgrsc.org

Co/Zn-ZIF-8, a bimetallic framework, has been successfully employed as a catalyst to activate hydrogen peroxide (H2O2) for the oxidative degradation of organic dyes like methyl orange. researchgate.netrsc.orgrsc.org In this system, over 90% of the dye was degraded in approximately 50 minutes. researchgate.netrsc.org The proposed mechanism involves a redox cycle of the cobalt ions (Co(II)/Co(III)), which promotes the decomposition of H2O2 to generate reactive oxygen species that degrade the pollutant. researchgate.netrsc.org The hydrolytic stability of Co/Zn-ZIF-8 in aqueous solutions is a key factor for its application in water treatment. rsc.org

PollutantCatalystOxidantDegradation EfficiencyTimeReference
Methyl Orange (10 ppm)Co/Zn-ZIF-8H2O2>90%~50 min researchgate.netrsc.org

ZIF-8 and its composites are effective photocatalysts for the degradation of a variety of organic pollutants in water under light irradiation. nih.govresearchgate.net ZIF-8 has been used for the degradation of dyes such as Methylene Blue, Rhodamine B, and Malachite Green. nih.govresearchgate.net The high surface area and porous structure of ZIF-8 facilitate the adsorption of pollutants, bringing them into close contact with the catalytically active sites. mdpi.com

To overcome the tendency of ZIF-8 particles to agglomerate in aqueous solutions, various strategies have been developed, such as forming composites and heterostructures. researchgate.net For example, a γ-Fe2O3@SiO2@ZIF8-Ag nanocomposite has been synthesized and used for the photocatalytic degradation of amoxicillin, achieving complete degradation under optimized conditions. researchgate.net This composite can be activated by visible light, UV light, and sunlight. researchgate.net

Thermally treated ZIF-8 has also shown enhanced photocatalytic activity for the degradation of gaseous pollutants like formaldehyde (B43269) under visible light. rsc.org This broadens the spectrum of light that can be utilized, making the process more efficient. rsc.org

Gas Separation and Adsorption Technologies Utilizing ZIF-8

Zeolitic imidazolate framework-8 (ZIF-8), a subclass of metal-organic frameworks (MOFs), has garnered significant attention for its potential in gas separation and adsorption technologies. aimspress.com Its uniform pore structure, high surface area, and exceptional thermal and chemical stability make it a promising material for these applications. aimspress.comnih.gov

Selective Gas Capture (CO2, H2, CH4) and Purification Processes with ZIF-8

ZIF-8 exhibits a notable capacity for capturing carbon dioxide (CO2), a significant greenhouse gas. nih.govss-pub.orgnih.gov Its effectiveness stems from its specific pore size and the potential for chemical modifications to enhance CO2 uptake. nih.govnih.gov

Research has demonstrated that ZIF-8's CO2 adsorption capacity can be significantly improved through various strategies. One approach involves modifying the organic linkers within the ZIF-8 structure. For instance, solvent-assisted ligand exchange (SALE) with functionalized imidazole (B134444) derivatives has been shown to enhance CO2 adsorption. nih.govacs.org The introduction of functionalities like nitro (-NO2) and thiol (-SH) groups has led to substantial increases in CO2 uptake. nih.govacs.org

The operating conditions, such as pressure and temperature, also play a crucial role in the CO2 capture performance of ZIF-8. nih.govbohrium.com Studies have shown that a combination of high pressure and high temperature can synergistically enhance CO2 adsorption by facilitating its diffusion into the framework and modifying the pore structure. bohrium.com

ZIF-8's selectivity for CO2 over other gases like methane (B114726) (CH4) and nitrogen (N2) is a key attribute for purification processes. nih.govss-pub.org This selectivity is attributed to the stronger interaction of CO2's quadrupole moment with the ZIF-8 framework. ss-pub.org

Table 1: CO2 Adsorption Capacities of ZIF-8 and its Derivatives

MaterialConditionsCO2 Adsorption CapacityReference
nZIF-8273 K, 0-1 bar38.3 cm³/g acs.org
LeZIF8-ClIm (29%)273 K, 0-1 bar46.8 cm³/g acs.org
LeZIF8-BrIm (19%)273 K, 0-1 bar47.1 cm³/g acs.org
SHbIm-exchanged nZIF-860 h SALE87 cm³/g nih.gov
NO2Im-exchanged nZIF-8120 h SALE98 cm³/g nih.gov
ZIF-825°C, 40 bar8.5 mmol/g ss-pub.org
Al-BDC25°C, 40 bar5 mmol/g ss-pub.org

Beyond CO2 capture, ZIF-8 is also investigated for the separation of other important gases like hydrogen (H2) and methane (CH4). mdpi.com Its molecular sieving properties, stemming from its well-defined pore aperture of approximately 3.4 Å, allow for the selective passage of smaller gas molecules. nih.gov

Hydrocarbon Separation (e.g., Paraffin Isomers, Alkanes, Xylene Isomers, Propylene (B89431)/Propane) using ZIF-8

The separation of propylene from propane (B168953) is a critical and energy-intensive process in the petrochemical industry. ZIF-8 has emerged as a highly promising material for this separation due to its effective pore aperture size of about 4.0–4.2 Å, which is a result of the swinging motion of its organic linkers. nih.govrsc.org This unique feature allows for the preferential passage of propylene over propane. nih.govresearchgate.net

Polycrystalline ZIF-8 membranes have demonstrated exceptional performance in propylene/propane separation, achieving high separation factors. nih.gov Research has explored various methods to further enhance the separation performance of ZIF-8 membranes. Post-synthetic surface polymerization, for example, has been shown to increase the propylene/propane separation factor by sealing microstructural defects in the membrane. rsc.orgrsc.org This technique has led to an increase in the separation factor from ~60 to ~106, accompanied by an unexpected increase in propylene permeance. rsc.orgnsf.gov

The performance of ZIF-8 in hydrocarbon separation is influenced by factors such as membrane fabrication techniques and the presence of additives. nih.gov For instance, the use of additives like sodium formate (B1220265) during the in-situ formation of ZIF-8 within a polymer matrix has resulted in a remarkable increase in the propylene/propane separation factor to 222.5. nih.gov

Table 2: Propylene/Propane Separation Performance of ZIF-8 Membranes

Membrane TypePropylene Permeance (GPU)Propylene/Propane Separation FactorReference
Polycrystalline ZIF-8~52~300 nih.gov
Hydrothermal Seeded Growth ZIF-8Up to 200 Barrer (permeability)Up to 50 researchgate.net
PMMA-coated ZIF-8Increased~106 (from ~60) rsc.orgrsc.org
PIMOF with 0.6 M Sodium Formate10.1 ± 0.3222.5 ± 1.8 nih.gov
PIMOF without additives22.5 ± 4.557.7 ± 11.2 nih.gov
Gas-assisted surface ligand exchange modified ZIF-86.34 × 10⁻⁹ mol/(m²s·Pa)188.6 elsevierpure.com

ZIF-8 has also been studied for the separation of other hydrocarbons, including linear and branched alkanes. ss-pub.org Its ability to discriminate between molecules based on size and shape makes it a versatile material for various hydrocarbon separation applications.

Development of ZIF-8-Incorporated Mixed-Matrix Membranes for Enhanced Separation Efficiency

Mixed-matrix membranes (MMMs), which incorporate inorganic fillers like ZIF-8 into a polymer matrix, offer a promising approach to overcome the limitations of purely polymeric membranes for gas separation. iwaponline.comutm.my The addition of ZIF-8 can enhance both the permeability and selectivity of the membrane. researchgate.netmdpi.com

The compatibility between the ZIF-8 filler and the polymer matrix is crucial for the performance of MMMs. researchgate.netresearchgate.net Good adhesion and uniform dispersion of ZIF-8 nanoparticles within the polymer can lead to significant improvements in gas separation properties. researchgate.net For example, incorporating ZIF-8 into a 6FDA-durene polyimide matrix has been shown to increase CO2 permeability and CO2/CH4 selectivity. researchgate.net

The loading of ZIF-8 in the polymer matrix is a key parameter that influences the membrane's performance. iwaponline.comresearchgate.net Increasing the ZIF-8 content can lead to higher gas permeability. iwaponline.com In some cases, MMMs with an optimal ZIF-8 loading have surpassed the performance limits of conventional polymer membranes, as defined by the Robeson upper bound. researchgate.net

Modifications to the ZIF-8 filler or the polymer matrix can further enhance the separation efficiency of MMMs. For instance, modifying ZIF-8 with amine groups has been shown to improve CO2/CH4 selectivity. researchgate.net The creation of hierarchical pores within the ZIF-8 filler can also reduce gas diffusion resistance and improve permeability without compromising selectivity. nih.gov

Table 3: Gas Separation Performance of ZIF-8 Based Mixed-Matrix Membranes

Membrane CompositionGas PairPermeability (Barrer)SelectivityReference
5 wt% ZIF-8 in PSFPure CO210.54- iwaponline.com
5 wt% ZIF-8 in PSFCO2/CH412.30 (CO2)9.09 iwaponline.com
10 wt% ZIF-8 in 6FDA-dureneCO2/CH41426.75 (CO2)28.70 researchgate.net
PSf/ZIF-8/NH2CO2/CH4-88% increase researchgate.net
15% ZIF-8 in PolyimideH2/CH427.1 (H2)123.2 mdpi.com
6 wt% H-ZIF-8 in PebaxCO2/N2645.76 (CO2)48.77 nih.gov

Advanced Sensing Platforms Based on ZIF-8

The unique properties of ZIF-8, including its high surface area, tunable pore size, and chemical stability, make it an excellent candidate for the development of advanced sensing platforms. nih.govnih.gov

Electrochemical Sensing for Volatile Organic Compounds, Inorganic Gases, and Specific Analytes (e.g., Hydrazine, Dopamine)

ZIF-8 has been successfully employed in the fabrication of electrochemical sensors for the detection of a wide range of analytes. acs.orgnih.gov Its porous structure allows for the effective adsorption of target molecules, leading to changes in the electrochemical signal. nih.gov

For the detection of volatile organic compounds (VOCs), ZIF-8 can be incorporated into sensor designs to enhance sensitivity and selectivity. nih.gov The encapsulation of other materials, such as ferrocene, within the ZIF-8 cavity can create bifunctional probes for the electrochemical detection of inorganic gases like ammonia. nih.gov

ZIF-8 based sensors have shown great promise in the detection of important biomolecules. For instance, a non-enzymatic sensor for creatinine, a biomarker for kidney function, was developed using ZIF-8 nanoparticles, achieving a low limit of detection. nih.gov Similarly, electrochemical sensors for dopamine, a crucial neurotransmitter, have been fabricated using ZIF-8 and its composites. aip.orgnih.gov These sensors have demonstrated high sensitivity and selectivity, with some designs incorporating iron-doped ZIF-8 or gold nanoparticles to enhance performance. acs.orgnih.govrsc.org

The combination of ZIF-8 with other materials, such as acetylene (B1199291) black and chitosan, has also led to the development of sensitive electrochemical sensors for analytes like rutin. rsc.org Furthermore, ZIF-8 has been utilized to create label-free electrochemical biosensors for monitoring protein-protein interactions. acs.org

Table 4: Performance of ZIF-8 Based Electrochemical Sensors

Sensor CompositionAnalyteLinear RangeLimit of Detection (LOD)Reference
ZIF-8 NPs/PEDOT:PSS/ITOCreatinine0.05 mM–2.5 mM30 µM nih.gov
AuNP@ZIF-8/GCEDopamine0.1 to 50 μM0.01 μM acs.orgnih.gov
ZIF-8/GCEDopamine-0.108 µM aip.org
Fe5-ZIF-8/GCEDopamine0.05–20 μM0.035 μM nih.govrsc.org
ZIF-8-AB-CS/GCERutin0.1–10 μM0.004 μM rsc.org

Chemiresistive Sensors Employing ZIF-8 Composites for Gas Detection

Chemiresistive sensors, which measure changes in electrical resistance upon exposure to an analyte, can be significantly improved by incorporating ZIF-8. nih.gov While pure ZIF-8 has poor electrical conductivity, its composites with conductive materials can act as effective sensing layers. researchgate.net

Composites of ZIF-8 with semiconductor metal oxides (SMOs), such as zinc oxide (ZnO), have demonstrated enhanced gas sensing performance compared to the individual components. nih.gov The ZIF-8 layer can act as a selective filter, allowing only molecules of a certain size to reach the SMO sensing layer, thereby improving selectivity. nih.gov For example, a ZnO@ZIF-8 core-shell structure showed excellent selectivity for hydrogen (H2) over larger molecules like ethanol (B145695) and acetone (B3395972). mdpi.comnih.gov

The combination of different ZIFs, such as ZIF-8 and ZIF-67, has also been explored to create novel chemiresistive sensors with improved responses to gases like toluene (B28343) and hydrogen. researchgate.net Furthermore, incorporating carbon-based materials, such as carbon nanoparticles (CNPs), into ZIF-8 composites can lead to highly sensitive sensors for detecting VOCs like methanol at room temperature. nih.gov

The thickness of the ZIF-8 layer in these composites is a critical parameter that influences the sensor's response and selectivity. mdpi.comnih.gov By optimizing the ZIF-8 layer thickness, the sensitivity towards a specific target gas can be maximized.

Table 5: Performance of ZIF-8 Based Chemiresistive Gas Sensors

Sensor CompositionTarget GasOperating TemperatureKey FindingsReference
ZnO@ZIF-8Formaldehyde-4 times more sensitive than to other VOCs nih.gov
CNPs/ZnO@ZIF-8MethanolRoom TemperatureResponse time of 49 s, recovery time of 47 s nih.gov
ZIF-8 + ZIF-67Hydrogen180 °C5.1 times higher response than ZIF-67 alone nih.gov
ZnO@ZIF-8Hydrogen230 °CSignificantly improved selectivity with 130 nm ZIF-8 thickness mdpi.comnih.gov

Utilization of ZIF-8 for Pesticide Absorption and Sensing

The unique properties of ZIF-8, such as its high surface area and porous structure, make it an effective material for capturing and detecting pesticide residues in the environment. mdpi.com Its hydrophobic nature and microporous structure are particularly suitable for adsorbing organic molecules like pesticides. mdpi.com

Research has demonstrated ZIF-8's potential as a highly efficient and tunable adsorbent for remediating water contaminated with pesticides. mdpi.com For instance, in a study focused on the herbicide Linuron, ZIF-8 showed over 95% removal efficiency under optimized conditions of temperature, pesticide concentration, and ionic strength. mdpi.com The adsorption process was found to be most influenced by temperature and the initial concentration of Linuron. mdpi.com

Beyond simple absorption, ZIF-8 is also used in developing sophisticated sensing technologies. A novel fluorometric assay was developed using a composite of magnetic Fe₃O₄ nanoparticles encapsulated within ZIF-8 (Fe₃O₄@ZIF-8) to detect organophosphate pesticides like diazinon (B1670403). nih.gov This system relies on the peroxidase-like activity of the composite. nih.gov In the presence of the target pesticide, the enzymatic activity of acetylcholinesterase (AChE) is inhibited, leading to a proportional decrease in a detectable fluorescent signal. nih.gov This method proved to be highly sensitive, with a detection limit for diazinon as low as 0.2 nM. nih.gov

Furthermore, modified ZIF-8 structures have been explored to enhance pesticide delivery and translocation in plants. Copper-doped ZIF-8 (Cu@ZIF-8) nanoparticles have been used as a pH-responsive carrier for the fungicide fludioxonil. rsc.org This system takes advantage of the fact that ZIF-8 can decompose in acidic environments, releasing its payload, and the copper ions themselves have antifungal properties. rsc.org

Table 1: ZIF-8 in Pesticide Removal and Sensing

Application Target Pesticide ZIF-8 Material Key Finding Reference
Adsorption Linuron Pure ZIF-8 >95% removal from water under optimized conditions. mdpi.com
Biosensing Diazinon (organophosphate) Magnetic Fe₃O₄@ZIF-8 composite Fluorometric detection with a limit of 0.2 nM. nih.gov
Delivery System Fludioxonil Copper-doped ZIF-8 (Cu@ZIF-8) pH-responsive release and enhanced translocation in wheat plants. rsc.org

Size-Selective Sensing Applications of ZIF-8 Nanocrystals

The particle size of ZIF-8 nanocrystals is a critical parameter that significantly influences their performance in sensing applications. Researchers have found that by controlling the crystal size, the sensitivity and response of ZIF-8-based sensors can be finely tuned. mdpi.com

One area of application is in humidity sensing. Studies have shown that ZIF-8 particles with smaller sizes exhibit higher sensitivity. mdpi.com This is attributed to the larger surface area-to-volume ratio of smaller particles, which allows for more significant changes in capacitance as water molecules adsorb onto the surface. mdpi.com For example, ZIF-8 nanocrystals with sizes ranging from 50 to 200 nanometers have been used to create stable and linear humidity sensors effective in a low relative humidity range of 3% to 30%. mdpi.com

The synthesis method plays a crucial role in controlling the size of ZIF-8 nanocrystals. Techniques such as using surfactant modulators like cetyltrimethylammonium bromide (CTAB) or other capping agents can direct the growth of the crystals to achieve specific sizes and even shapes, such as cubes or octahedra. rsc.org The ability to control these physical characteristics is essential for developing heterostructures, like metal nanoparticles combined with ZIF-8, which have potential uses in catalysis and gas sensing. rsc.org

Heat treatment of ZIF-8 particles can also impact their sensing and separation performance. For instance, heat-treated ZIF-8 with a smaller particle size, when incorporated into a polymer matrix to form a mixed matrix membrane, showed significantly improved selectivity for CO₂/CH₄ separation compared to membranes with larger or non-heat-treated particles. rsc.org

Energy Conversion and Storage Systems Integrating ZIF-8 Materials

ZIF-8 and its derivatives are emerging as highly promising materials for a new generation of energy conversion and storage devices, owing to their high surface area, tunable porosity, and versatile chemical composition.

ZIF-8 Derived Materials for Battery Electrode Development

ZIF-8 serves as an excellent precursor for creating porous carbon materials for battery electrodes, particularly for lithium-ion batteries (LIBs). Through a process of high-temperature pyrolysis, ZIF-8 can be converted into nitrogen-doped porous carbon. researchgate.net This derived material retains a regular polyhedral morphology and possesses a high specific surface area, which provides rapid transport pathways and more active sites for lithium ions. researchgate.net These structural advantages also help to suppress the volume expansion that typically occurs during the charging and discharging cycles of batteries. researchgate.net

However, pristine ZIF-8 has poor electrical conductivity. researchgate.net Therefore, it is typically pyrolyzed to create a carbonaceous framework. Research has shown that N-doped carbon derived from ZIF-8 calcined at 800 °C (NC-800) exhibits excellent performance as an anode material. It can deliver an initial reversible capacity of 465.0 mAh·g⁻¹ and maintain a capacity of 440.5 mAh·g⁻¹ after 100 cycles at a current density of 100 mA·g⁻¹. researchgate.net Even at a higher rate of 500 mA·g⁻¹, a reversible capacity of 211.2 mAh·g⁻¹ can be maintained for over 300 cycles. researchgate.net

To further enhance performance, ZIF-8 has been integrated with other materials. For example, coating LiFePO₄ cathode materials with a combination of ZIF-8 and multiwalled carbon nanotubes (MWCNT) improves both ionic and electronic conductivity. mdpi.com A composite with 2 wt.% ZIF-8 and MWCNTs showed outstanding high-rate performance, maintaining a discharge capacity of 91 mAh g⁻¹ at a high 10C rate. mdpi.com Pyrolysis of ZIF-8-based nanocomposites has also led to anode materials with improved discharge capacities reaching 750 mAh g⁻¹. rsc.org

Table 2: Performance of ZIF-8 Derived Anodes in Lithium-Ion Batteries

ZIF-8 Derived Material Current Density Reversible Capacity Cycle Life Reference
N-doped carbon (NC-800) 100 mA·g⁻¹ 440.5 mAh·g⁻¹ After 100 cycles researchgate.net
N-doped carbon (NC-800) 500 mA·g⁻¹ 211.2 mAh·g⁻¹ Over 300 cycles researchgate.net
ZnNC (microwave-assisted) Not specified 447 mA h g⁻¹ (charge) Stable after 4 cycles rsc.org
ZIF-8 derivative/carbonized PAN 100 mA g⁻¹ 918 mAh g⁻¹ After 100 cycles researchgate.net
Organic-coated ZIF-8 derivative Not specified 750 mA h g⁻¹ Not specified rsc.org

Application of ZIF-8 in Supercapacitor Technologies

Metal-organic frameworks, particularly ZIF-8, have garnered significant interest for high-performance supercapacitors due to their large specific surface area and adjustable pore structure. elsevierpure.com However, the inherently low electrical conductivity of ZIF-8 presents a challenge. rsc.org To overcome this, ZIF-8 is often composited with conductive materials or calcined to produce porous carbon.

Calcining ZIF-8 under different atmospheres affects its pseudocapacitive behavior. When calcined under a nitrogen atmosphere, ZIF-8 exhibited a higher specific capacitance (185 F g⁻¹) compared to untreated ZIF-8 (96 F g⁻¹) and ZIF-8 calcined in air (156 F g⁻¹), when measured at a scan rate of 5 mV s⁻¹. researchgate.net

Surface engineering is another strategy to boost performance. Depositing silver nanoparticles on ZIF-8 (Ag@ZIF-8) has been shown to dramatically increase specific capacitance. One study reported an exceptionally high specific capacitance of 538.8 F g⁻¹ at a current density of 1 A g⁻¹, which was about three times higher than that of pure ZIF-8. elsevierpure.com This composite also demonstrated good long-term stability, retaining 83.3% of its capacity after 5000 cycles. elsevierpure.com

Controlling the crystal size of ZIF-8 is also crucial. A study that synthesized ZIF-8 nanocrystals with a large surface area (2800 m² g⁻¹) reported a very high capacitance of 1420 F g⁻¹ at 1 A g⁻¹ in a three-electrode setup. rsc.org A symmetric supercapacitor device built with this material delivered an energy density of 43.7 W h kg⁻¹ and showed 90% cycling stability after 7000 cycles. rsc.org Composites of ZIF-8 with iron oxides have also shown high specific capacitances, with Fe₃O₄@ZIF-8 reaching 870 F g⁻¹ at 1 A g⁻¹. researchgate.net

Table 3: ZIF-8 Based Materials in Supercapacitors

ZIF-8 Material Electrolyte Specific Capacitance (at Current Density) Energy Density (at Power Density) Cycling Stability Reference
Calcined ZIF-8 (N₂ atm) 6 M KOH 185 F g⁻¹ (at 5 mV s⁻¹) - Good over 1,500 cycles researchgate.net
Ag-deposited ZIF-8 Not specified 538.8 F g⁻¹ (at 1 A g⁻¹) - 83.3% retention over 5000 cycles elsevierpure.com
ZIF-8 Nanocrystal 1 M KOH 1420 F g⁻¹ (at 1 A g⁻¹) 43.7 W h kg⁻¹ (at 900 W kg⁻¹) ~90% retention over 7000 cycles rsc.org
Fe₃O₄@ZIF-8 6 M KOH 870 F g⁻¹ (at 1 A g⁻¹) - - researchgate.net

Electrocatalytic Role of ZIF-8 in Fuel Cells and Metal-Air Batteries (e.g., Oxygen Reduction Reaction, CO2 Electrochemical Reduction)

ZIF-8 serves as an ideal precursor for synthesizing single-atom catalysts (SACs) and other advanced electrocatalysts for critical energy conversion reactions like the oxygen reduction reaction (ORR) and the CO₂ electrochemical reduction reaction (CO₂RR). Its high surface area, uniform porosity, and high nitrogen content are key advantages. mdpi.comresearchgate.net

Oxygen Reduction Reaction (ORR): In fuel cells and metal-air batteries, ZIF-8 derived materials are being developed as cost-effective alternatives to precious metal catalysts like platinum. By doping ZIF-8 with transition metals (such as Fe, Co, Cu, Zr) and then pyrolyzing it, highly active M-N-C (metal-nitrogen-carbon) catalysts are formed. mdpi.comacs.org The nitrogen atoms from the 2-methylimidazole linker coordinate with the metal atoms, creating dense and highly active M-Nₓ catalytic sites. mdpi.com

For instance, a Zr-doped Fe-N-C catalyst derived from ZIF-8 showed significantly improved durability and activity for ORR in proton exchange membrane fuel cells (PEMFCs), achieving a maximum power density of 0.72 W cm⁻². acs.org Similarly, a binary-metal-doped (Fe, Co) ZIF-8@CNT composite catalyst exhibited ORR activity that surpassed a commercial Pt/C catalyst in alkaline media and delivered a maximum power density of 0.171 W cm⁻² in an anion exchange membrane fuel cell (AEMFC). rsc.org In microbial fuel cells (MFCs), pristine ZIF-8 itself has been used as an air-cathode catalyst, achieving a maximum power density of 2103.4 mW/m². researchgate.net

CO₂ Electrochemical Reduction (CO₂RR): ZIF-8 and its derivatives are also effective electrocatalysts for converting CO₂ into valuable chemicals and fuels, such as carbon monoxide (CO) or syngas (a mixture of CO and H₂). bohrium.commdpi.com The discrete Zn nodes in the ZIF-8 structure can act as the primary catalytic centers. bohrium.com One study found that ZIF-8 prepared with a specific zinc source could achieve a 65% yield of CO. bohrium.com

Doping ZIF-8 with other metals can further enhance performance. Copper-doped ZIF-8 was shown to achieve a high Faradaic efficiency for CO of 88.5% at -1.0 V (vs. RHE) and stable activity for over 6 hours. nih.gov Silver-doped ZIF-8 catalysts were able to produce syngas with a controllable H₂/CO ratio, achieving a total Faradaic efficiency approaching 100%. mdpi.com

Table 4: Performance of ZIF-8 Derived Electrocatalysts

Application Catalyst Key Performance Metric Reference
ORR (PEMFC) Zr-doped Fe-N-C from ZIF-8 Max Power Density: 0.72 W cm⁻² acs.org
ORR (AEMFC) Fe,Co-doped ZIF-8@CNT Max Power Density: 0.171 W cm⁻² rsc.org
ORR (MFC) Pristine ZIF-8 Max Power Density: 2103.4 mW/m² researchgate.net
CO₂RR to CO Cu-doped ZIF-8 Max Faradaic Efficiency for CO: 88.5% nih.gov
CO₂RR to CO ZIF-8 CO Yield: 65% bohrium.com
CO₂RR to Syngas Ag-doped ZIF-8 Total Faradaic Efficiency: ~100% mdpi.com

Environmental Remediation Strategies Using ZIF-8

ZIF-8's unique structural and chemical properties, including high porosity, large surface area, and chemical stability, make it a superb platform for environmental remediation, particularly for removing hazardous contaminants from water. mdpi.comresearchgate.net

One of its primary applications is in the removal of heavy metals. ZIF-8 has shown high efficiency in adsorbing various heavy metal ions. For instance, composites of ZIF-8 grown on polyacrylonitrile (B21495) (PAN) nanofibers exhibited a maximum adsorption capacity for Cr(VI) of 39.68 mg g⁻¹. researchgate.net The nanofibrous structure helps prevent the agglomeration of ZIF-8 crystals and maintains a high surface area for effective adsorption. researchgate.net

ZIF-8 has also been engineered for the selective recovery of valuable elements from wastewater. In one study, ZIF-8 demonstrated high selectivity for heavy rare earth elements (REEs) like Gadolinium (Gd³⁺) and Dysprosium (Dy³⁺) from mining wastewater, with distribution coefficients orders of magnitude higher than for common ions like K⁺ and Ca²⁺. nih.gov The recovery process involves the binding of REEs to the nitrogen atoms of the imidazole linkers. nih.gov

To enhance its practical application, ZIF-8 has been combined with magnetic nanoparticles (Fe₃O₄) to create easily separable adsorbents. A magnetic ZIF-8 composite synthesized on engineered nanomaterials (Fe₃O₄-ZIF8@ENM) showed an exceptionally high adsorption capacity for phosphate (B84403) (441.7 mg g⁻¹) from natural water. nih.gov This material exhibited robust performance across a wide pH range and high selectivity for phosphate even in the presence of other ions. nih.gov The strong performance was attributed to the formation of Zn-O-P and Fe-O-P bonds and electrostatic interactions. nih.gov

Adsorption and Removal of Heavy Metal Ions (e.g., Cr(VI), Cu(II), Pb(II)) by ZIF-8

The presence of heavy metal ions in aqueous environments poses a significant environmental and health risk due to their non-biodegradability and toxicity. mdpi.com ZIF-8 has emerged as a promising adsorbent for the effective removal of various heavy metals from water. researchgate.net The high surface area and porous nature of ZIF-8 provide abundant active sites for the adsorption of metal ions. mdpi.com The primary removal mechanism involves the accumulation of the contaminant on the surface of the ZIF-8 adsorbent. encyclopedia.pub

Research has demonstrated the high efficiency of ZIF-8 in removing copper (Cu(II)), lead (Pb(II)), and chromium (Cr(VI)). For instance, ZIF-8 nanocrystals have shown an exceptionally high adsorption capacity for Cu(II), reaching up to 800 mg/g with a removal efficiency of 97.2% in under 30 minutes. encyclopedia.pub The mechanism for this high uptake is attributed to strong coordination reactions and ion exchange between the copper ions and the nitrogen atoms of the 2-methylimidazole linkers. encyclopedia.pub Similarly, bimetallic ZIF-8 has demonstrated a remarkable adsorption capacity for copper ions of 1196.82 mg/g. nih.gov

In the case of lead, the affinity of lead atoms for the nitrogen atoms in the 2-methylimidazole linker facilitates removal. researchgate.net Composites such as nFe@ZIF-8 have been shown to remove over 95.3% of Pb(II) from aqueous solutions. researchgate.net For chromium, ZIF-8 microcrystals are effective in removing Cr(VI), with studies showing a maximum removal efficiency of 98% at an adsorption equilibrium of 4.88 mg g−1. mdpi.comencyclopedia.pub The adsorption mechanism for Cr(VI) can involve electrostatic interactions, where the protonated imidazolate ligands on the ZIF-8 surface attract the chromium oxyanions. mdpi.com

The selectivity of ZIF-8 for different heavy metals has also been noted, with one study observing the following order of preference: Pb > Cr > Cu > Zn > Cd > Ni. nih.gov

Adsorption Capacities of ZIF-8 and its Composites for Heavy Metal Ions

AdsorbentHeavy Metal IonMaximum Adsorption Capacity (mg/g)Reference
Bimetallic ZIF-8Cu(II)1196.82 nih.gov
ZIF-8Cu(II)800 encyclopedia.pub
CS-ZIF-8Cu(II)165.7 researchgate.net
CS-ZIF-8Pb(II)131.4 researchgate.net
ZIF-8Cr(VI)4.88 mdpi.comencyclopedia.pub

Decontamination of Organic Pollutants and Antibiotics by ZIF-8-Based Sorbents

Beyond heavy metals, ZIF-8 and its composites are effective in removing persistent organic pollutants and antibiotics from water. nih.govrsc.org The high porosity and large specific surface area of ZIF-8-based materials allow them to adsorb a variety of organic molecules. nih.gov To overcome the tendency of pure ZIF-8 particles to agglomerate in aqueous solutions, which can reduce their efficiency, researchers have developed ZIF-8-based composites and heterostructures. nih.govrsc.org

ZIF-8 hybrids have shown excellent results in adsorbing organic dyes. For example, a ZIF-8/graphene aerogel hybrid (ZIF-8/GAs) exhibited an adsorption capacity for Rhodamine B (RhB) of 320.6 mg g⁻¹. nih.gov Another composite, ZIF-MIL-4, demonstrated very high uptake for Tetracycline (B611298) (TC) and RhB, with adsorption capacities of 1288 mg g⁻¹ and 1181 mg g⁻¹, respectively. rsc.orgnih.gov The adsorption mechanisms for these organic pollutants often involve a combination of electrostatic interactions, hydrogen bonding, and π–π stacking interactions. rsc.orgnih.gov

In the realm of antibiotic decontamination, ZIF-8-based materials have proven highly effective. Antibiotics like tetracyclines, fluoroquinolones (e.g., ciprofloxacin (B1669076), norfloxacin (B1679917), ofloxacin), and sulfonamides are major water contaminants. mdpi.comnih.govmdpi.com ZIF-8 has shown a superior adsorption capacity for tetracycline and sulfadiazine, with maximum capacities of 442.2 mg/g and 219.3 mg/g, respectively. mdpi.com ZIF-8 derived hollow carbon (ZHC) has also been developed as a high-performance adsorbent, with maximum adsorption capacities of 267.3 mg/g for tetracycline, 227.8 mg/g for levofloxacin (B1675101) (OFO), and 125.6 mg/g for norfloxacin (NFO). nih.gov Furthermore, ZIF-8@ZIF-67 nanocomposites have been used for the decomposition of antibiotics, showing higher efficacy for ciprofloxacin (65%), levofloxacin (54%), and ofloxacin (B1677185) (48%) compared to pristine ZIF-8 or ZIF-67. nih.govacs.org

Adsorption Capacities of ZIF-8 Based Sorbents for Organic Pollutants and Antibiotics

AdsorbentPollutantMaximum Adsorption Capacity (mg/g)Reference
ZIF-8/porous carbonMalachite Green3056 nih.gov
ZIF-MIL-4Tetracycline (TC)1288 rsc.orgnih.gov
ZIF-MIL-4Rhodamine B (RHB)1181 rsc.orgnih.gov
ZIF-8Tetracycline>1000 researchgate.net
ZIF-8Tetracycline442.2 mdpi.com
ZIF-8/GAsRhodamine B (RhB)320.6 nih.gov
ZHCTetracycline (TC)267.3 nih.gov
ZHCLevofloxacin (OFO)227.8 nih.gov
ZIF-8Sulfadiazine219.3 mdpi.com
ZHCNorfloxacin (NFO)125.6 nih.gov

Uranium Removal from Aqueous Solutions Using ZIF-8-Bearing Materials

The extraction of uranium from aqueous solutions, including seawater, is critical for the nuclear fuel cycle and for mitigating the environmental impact of uranium contamination. researchgate.netmdpi.com ZIF-8 and its derivatives have been identified as highly effective materials for this purpose due to their high surface area and the presence of nitrogen-containing ligands that can chelate with uranyl ions. researchgate.netmdpi.com

Pristine ZIF-8 has a moderate to high adsorption capacity for uranium, ranging from 250 to 800 mg/g. researchgate.net However, modifying ZIF-8 can significantly enhance its performance. For example, a dual-ligand ZIF-8 decorated with cyano groups (ZIF-8-CN) exhibited an extremely high uranium uptake of 1000 mg/g, which is 2.42 times that of unmodified ZIF-8. acs.org The cyano groups provide additional adsorption sites and strengthen the affinity for uranyl ions. acs.org Another modified material, H-PDA/SA-ZIF-8, which is a polydopamine/salicylaldoxime decorated hierarchical ZIF-8, showed an excellent adsorption capacity of 869.6 mg g⁻¹. rsc.org

ZIF-8 has also been incorporated into membranes to improve its practical application and recyclability. A ZIF-8/PP-g-MAH membrane demonstrated a high adsorption capacity of 478.5 mg/g, which is 1.26 times higher than ZIF-8 powder, and it reached adsorption equilibrium much faster. nottingham.ac.uk Even in complex matrices like natural seawater, ZIF-8-based materials show remarkable performance. ZIF-8-CN was able to adsorb 16.2 mg/g of uranium from natural seawater over 28 days, showing a marked preference for uranyl ions over other coexisting metal ions. acs.org

Uranium Adsorption Capacities of ZIF-8 Bearing Materials

AdsorbentMaximum Adsorption Capacity (mg/g)Reference
ZIF-8-CN1000 acs.org
Porous ZIF-8/PAN fibers885.24 researchgate.net
H-PDA/SA-ZIF-8869.6 rsc.org
CS/ZIF-8 composite629 researchgate.net
DAMN functionalized hollow ZIF-8601 researchgate.net
PPy decorated with ZIF-8534 mdpi.com
Fe3O4@ZIF-8523 rsc.org
ZIF-8/PP-g-MAH membrane478.5 nottingham.ac.uk

Challenges and Future Research Directions in 2 Methylimidazole Zinc Salt Zif 8 Science

Addressing Scalability and Cost-Effectiveness in ZIF-8 Synthesis

A major obstacle to the industrial application of ZIF-8 is the development of scalable and cost-effective synthesis methods. Traditional solvothermal and hydrothermal syntheses often require long reaction times, high temperatures, and the use of large quantities of organic solvents, making them less economically and environmentally friendly. nih.govresearchgate.netresearchgate.net

Several innovative approaches are being explored to address these issues. For instance, room-temperature synthesis in aqueous solutions offers a greener and more energy-efficient alternative. rsc.org However, controlling the particle size and crystallinity in water-based systems can be challenging, often requiring a high molar ratio of the organic linker to the zinc salt. nih.govrsc.org Other promising methods include mechanochemical synthesis, which is a solvent-free process, and the use of microreactors for continuous production. wikipedia.orgresearchgate.net Research is also focused on reducing the amount of expensive 2-methylimidazole (B133640) linker required, for example, by optimizing the ligand-to-metal ratio or using additives. ed.ac.ukresearchgate.net The use of alternative zinc sources is also being investigated to control crystal size and morphology. rsc.org

Synthesis MethodKey AdvantagesKey Challenges
Solvothermal/Hydrothermal Good control over crystallinity and morphology. nih.govmdpi.comLong reaction times, high temperatures, use of organic solvents. nih.govresearchgate.net
Aqueous Synthesis Environmentally friendly, energy-efficient. rsc.orgDifficult to control particle size and crystallinity. nih.gov
Mechanochemical Synthesis Solvent-free, high yield. wikipedia.orgresearchgate.netPotential for amorphous products, scalability concerns.
Microwave-Assisted Synthesis Rapid synthesis times. wikipedia.orgEquipment costs, potential for non-uniform heating.
Sonochemical Synthesis Shortened synthesis times, smaller particle sizes. wikipedia.orgresearchgate.netScalability, energy consumption.
Supercritical CO2 Synthesis Environmentally friendly, no organic solvents. wikipedia.orgHigh pressure requirements, specialized equipment.

Advancing the Fundamental Understanding of ZIF-8 Structure-Property-Performance Relationships

A deeper understanding of the relationship between the structure, properties, and performance of ZIF-8 is crucial for designing materials with optimized functionalities. The flexibility of the ZIF-8 framework, often referred to as "gate-opening," allows it to adsorb molecules larger than its theoretical pore size, a phenomenon that is not yet fully understood. researchgate.netyoutube.com This flexibility is a key factor in its performance in separation and catalytic applications. nih.gov

The hydrophobicity of ZIF-8, arising from the methyl groups on the imidazole (B134444) linker, makes it suitable for applications involving non-polar molecules. nih.gov Conversely, creating more hydrophilic versions of ZIF-8 could expand its utility in aqueous environments. The textural properties of ZIF-8, such as specific surface area and pore volume, are highly dependent on the crystal size, which in turn is influenced by the synthesis conditions. nih.gov Further research is needed to precisely control these properties to tailor ZIF-8 for specific applications.

Designing Novel ZIF-8 Derivatives with Tailored Functionalities

The versatility of ZIF-8's structure allows for the creation of a wide range of derivatives with tailored functionalities. This can be achieved through several strategies, including:

Post-synthetic modification (PSM): This involves chemically modifying the ZIF-8 framework after its initial synthesis. For example, amine-functionalized ZIF-8 has been created by introducing 3-amino-1,2,4-triazole, which enhances its selectivity for CO2 adsorption. korea.ac.krresearchgate.netacs.org This method allows for the precise control of the gate size and the introduction of various functional groups. korea.ac.krresearchgate.net

Mixed-metal and mixed-linker systems: Incorporating different metal ions or organic linkers into the ZIF-8 structure can lead to new properties. For instance, creating bimetallic Co/Zn-ZIF-8 has been shown to enhance its catalytic activity. nih.gov

Composite materials: Combining ZIF-8 with other materials, such as polymers or carbon nanotubes, can create composites with synergistic properties. nih.gov For example, ZIF-8 has been grown on single-walled carbon nanotubes to create highly porous and electrically conductive materials. nih.gov

Modification StrategyResulting FunctionalityExample Application
Amine Functionalization Enhanced CO2 selectivity. korea.ac.krresearchgate.netacs.orgGas separation. korea.ac.kr
Vinyl Functionalization Platform for further chemical modifications. korea.ac.krVersatile material design. korea.ac.kr
Bimetallic (Co/Zn) Incorporation Enhanced catalytic activity. nih.govOxidation of organic dyes. nih.gov
Carbon Nanotube Composite Increased electrical conductivity and porosity. nih.govAdvanced materials. nih.gov

Integrating ZIF-8 into Multifunctional Hybrid Systems for Synergistic Effects

The integration of ZIF-8 into multifunctional hybrid systems is a rapidly growing area of research. By combining ZIF-8 with other materials, it is possible to create systems that exhibit synergistic effects, where the performance of the hybrid material is greater than the sum of its individual components.

For example, ZIF-8 has been combined with photoactive materials to create photocatalysts with enhanced efficiency. rsc.orgnih.gov While pristine ZIF-8 has limited photocatalytic activity, integrating it with materials like g-C3N4 can improve light absorption and charge separation, leading to better performance in applications such as hydrogen production and dye degradation. rsc.org Similarly, hybrid systems of ZIF-8 and MXenes are being explored for water treatment, where the combination of materials leads to stronger interactions with pollutants. nih.gov In the biomedical field, hybrid nano-platforms based on ZIF-8 are being developed for synergistic chemo-immunotherapy, where ZIF-8 acts as a carrier for multiple therapeutic agents. nih.gov

Overcoming Limitations in Long-Term Stability and Practical Implementation of ZIF-8 Applications

Despite its notable stability compared to many other MOFs, the long-term stability of ZIF-8 under certain conditions remains a concern for practical applications. pnas.orgrsc.org While ZIF-8 shows good thermal stability, its stability in aqueous environments can be variable, with some studies reporting degradation and others showing no change. pnas.orgnih.govacs.orgdigitellinc.com The presence of acidic conditions or certain chemicals can lead to the breakdown of the ZIF-8 framework. rsc.orgnih.gov

Several strategies are being investigated to enhance the stability of ZIF-8. One approach involves thermal treatment in an inert atmosphere to create a partially carbonized outer layer, which has been shown to improve hydrothermal stability. nih.govacs.org Another strategy is to incorporate hydrophobic functional groups into the linker to shield the metal-ligand bonds from water. nih.gov For applications in biological systems, modifying the surface of ZIF-8 nanoparticles can improve their stability and biocompatibility. nih.gov Addressing these stability issues is critical for the successful implementation of ZIF-8 in industrial processes and biomedical applications. researchgate.netresearchgate.net

EnvironmentStability of ZIF-8Potential Mitigation Strategies
High Temperature Generally stable up to around 550°C in inert atmospheres. pnas.orgresearchgate.netSynthesis of highly crystalline ZIF-8 with improved thermal stability. ed.ac.uk
Aqueous Solutions Stability is debated; can be susceptible to hydrolysis, especially at elevated temperatures or in certain media. nih.govacs.orgdigitellinc.comnih.govThermal treatment to create a carbon-rich surface; incorporation of hydrophobic functional groups. nih.govacs.org
Acidic Conditions Decomposes in acidic environments. researchgate.netrsc.orgnih.govSurface coatings or encapsulation to protect the framework.
Organic Solvents Generally stable in many organic solvents. pnas.orgSelection of appropriate solvents for specific applications.

Exploring Novel Stimuli-Responsive Behaviors and Their Applications in ZIF-8

ZIF-8 exhibits a range of stimuli-responsive behaviors, which opens up exciting possibilities for advanced applications. Its pH-responsive degradation is particularly well-studied, making it an ideal candidate for controlled drug delivery systems that release their payload in the acidic microenvironment of tumors. researchgate.netresearchgate.netnih.govrsc.orgresearchgate.net

Beyond pH, researchers are exploring other stimuli that can trigger a response in ZIF-8. These include light, temperature, and the presence of specific biomolecules. researchgate.net For example, the integration of light-sensitive molecules into the ZIF-8 framework could enable photo-triggered drug release. researchgate.net The development of ZIF-8-based materials that respond to multiple stimuli could lead to highly sophisticated and targeted therapeutic and diagnostic platforms. sci-hub.se The inherent flexibility of the ZIF-8 framework also contributes to its responsive nature, and further investigation into controlling this flexibility will be key to designing novel stimuli-responsive systems. researchgate.netchemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ZIF-8 (2-Methylimidazole zinc salt) under laboratory conditions?

  • Methodological Answer : ZIF-8 is typically synthesized via solvothermal methods. A common protocol involves dissolving zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 2-methylimidazole in a polar solvent (e.g., methanol or water) at molar ratios ranging from 1:8 to 1:60 (metal:ligand). The mixture is heated at 25–120°C for 1–24 hours, depending on desired crystallinity and particle size. For aqueous synthesis, higher ligand ratios (e.g., 1:15 to 1:60) are recommended to avoid mixed crystalline phases . Post-synthesis, activation at 150°C under vacuum removes residual solvents and ensures porosity .

Q. How can researchers characterize the porosity and surface area of ZIF-8?

  • Methodological Answer : Brunauer-Emmett-Teller (BET) analysis is used to measure surface area (typically >1000 m²/g for ZIF-8) and pore volume (~0.66 cm³/g). Gas adsorption isotherms (N₂ or CO₂) reveal microporosity, while X-ray diffraction (XRD) confirms the sod-ZIF-8 topology. Thermogravimetric analysis (TGA) assesses thermal stability (>400°C). Scanning electron microscopy (SEM) or transmission electron microscopy (TEM) provides particle morphology data (e.g., rhombic dodecahedral crystals) .

Q. What structural features of ZIF-8 contribute to its stability and functionality?

  • Methodological Answer : ZIF-8’s stability arises from its sodalite topology, where Zn²⁺ ions coordinate with four 2-methylimidazole ligands, forming a hydrophobic framework. This structure provides high thermal stability (up to 550°C) and chemical resistance in aqueous and alkaline conditions. The pore aperture (3.4 Å) and cavity size (11.4 Å) enable selective gas adsorption and molecular sieving .

Advanced Research Questions

Q. How does the choice of zinc salt influence ZIF-8 crystallinity and morphology?

  • Methodological Answer : Zinc nitrate and acetate salts yield distinct outcomes. Nitrate salts produce smaller crystals (<200 nm) due to faster nucleation, while acetate salts require higher ligand ratios to avoid impurities. For example, using zinc nitrate with a 1:8 molar ratio (metal:ligand) in methanol produces uniform nanocrystals, whereas acetate-based syntheses may require triethylamine as a deprotonation agent, which can introduce pore-blocking byproducts . Particle size can be further tuned by adjusting salt concentration or using additives like NH₄NO₃ in mechanochemical methods .

Q. What methodologies resolve contradictions in ZIF-8 synthesis outcomes across studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent, ligand ratio, or activation protocols. To address this:

  • Compare synthesis conditions (e.g., aqueous vs. methanol-based systems) using controlled replicates.
  • Use in-situ XRD to monitor crystallization phases during synthesis.
  • Standardize activation procedures (e.g., vacuum vs. solvent exchange) to ensure consistent porosity measurements .

Q. How can ZIF-8’s hierarchical porosity be engineered for enhanced CO₂ capture?

  • Methodological Answer : Hierarchical pores (micro- and mesopores) improve CO₂ diffusion and capacity. One method involves introducing competitive ligands (e.g., 2-butylimidazole) during synthesis to create mesopores. For example, a molar ratio of 1:1:12 (zinc:2-methylimidazole:2-butylimidazole) in supercritical CO₂ yields HP-ZIF-8 with a CO₂ uptake of 2.8 mmol/g at 1 bar, 25°C . Post-synthetic acid etching or template-assisted methods also enhance porosity .

Q. What are the implications of ZIF-8’s interactions with biological systems, such as enzyme inhibition?

  • Methodological Answer : ZIF-8 components (Zn²⁺ and 2-methylimidazole) inhibit metalloenzymes like urease by competing with Ni²⁺ active sites. To study this:

  • Titrate Zn²⁺ (1 mM) and 2-methylimidazole (4 mM) into urease-urea solutions and monitor pH changes.
  • Use turbidity assays and ICP-MS to confirm Zn²⁺-urease precipitation at pH ~6.1.
  • Control experiments with zinc hydroxide and ZIF-8 confirm inhibition is ligand-specific, not framework-dependent .

Q. How can ZIF-8 be integrated into composite materials for anticorrosion applications?

  • Methodological Answer : ZIF-8 improves epoxy coatings by acting as a nanofiller.

  • Disperse ZIF-8 (1–5 wt%) in epoxy resin via sonication.
  • Use microemulsion methods to ensure uniform dispersion and prevent aggregation.
  • Electrochemical impedance spectroscopy (EIS) shows a 90% reduction in corrosion current density compared to pure epoxy, attributed to ZIF-8’s barrier effect and ion-adsorption capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.